7-Chloro-4-methylisoquinoline
Description
Contextualization within Contemporary Isoquinoline (B145761) Chemistry
Isoquinoline and its derivatives are fundamental scaffolds in the realm of organic and medicinal chemistry. amerigoscientific.comrsc.org This bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a core structure in numerous natural products and synthetic molecules with significant therapeutic value. amerigoscientific.comrsc.orgresearchgate.net In modern medicinal chemistry, isoquinoline-based molecules are considered privileged structures due to their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and analgesic properties. amerigoscientific.comnih.gov The continuous exploration of isoquinoline derivatives is driven by the quest for novel therapeutic agents with enhanced efficacy and selectivity. amerigoscientific.comresearchgate.net Researchers are actively engaged in developing efficient and sustainable synthetic strategies to access a wide array of functionalized isoquinolines, highlighting the scaffold's enduring importance in drug discovery and development. rsc.orgnih.gov
Historical Perspective on Substituted Isoquinoline Synthesis and Utility
The synthesis of the isoquinoline core has a rich history, with several classical methods forming the bedrock of its chemistry. Traditional named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been instrumental in the construction of the isoquinoline framework for over a century. researchgate.netnih.govharvard.edu These methods, while foundational, often required harsh reaction conditions and had limitations regarding substrate scope and yield. researchgate.net
The utility of substituted isoquinolines was recognized early on with the isolation of bioactive alkaloids like papaverine (B1678415) from natural sources. researchgate.net This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of isoquinoline derivatives. Over the years, the development of more versatile and efficient synthetic methods has been a major focus, enabling the preparation of highly substituted and complex isoquinoline structures that were previously inaccessible. nih.govharvard.edu
Significance of 7-Chloro-4-methylisoquinoline in Heterocyclic Research
This compound is a significant compound in heterocyclic research, primarily serving as a versatile building block for the synthesis of more complex molecules. The presence of the chloro and methyl substituents on the isoquinoline core provides specific electronic and steric properties that can be exploited in further chemical transformations. The chlorine atom at the 7-position can participate in various substitution reactions, allowing for the introduction of different functional groups.
The compound's structure is of interest in medicinal chemistry due to the established biological activity of many substituted isoquinolines. amerigoscientific.comnih.gov While research specifically on this compound is not as extensive as for some other derivatives, its role as a key intermediate is crucial. For instance, it can be used as a precursor for the synthesis of other substituted isoquinolines, such as 7-chloro-4-methyl-8-nitroisoquinoline, by undergoing further reactions like nitration. prepchem.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 78234-26-1 | chemicalbook.com |
| Molecular Formula | C₁₀H₈ClN | chemicalbook.com |
Overview of Current Research Trajectories Involving the this compound Scaffold
Current research involving the this compound scaffold is primarily focused on its utility in synthetic and medicinal chemistry. Researchers are exploring its use in the creation of novel compounds with potential biological activities. The functional groups present on the scaffold allow for a variety of chemical modifications.
One key research trajectory involves using this compound as a starting material for multi-step syntheses. For example, it can be subjected to nitration to introduce a nitro group, which can then be further modified to create a range of 8-substituted 7-chloro-4-methylisoquinolines. prepchem.com These new derivatives can then be screened for various pharmacological activities.
The broader research on substituted isoquinolines indicates a trend towards developing compounds with specific therapeutic targets. For instance, various isoquinoline derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov While direct studies on the anticancer properties of this compound are not prominent in the provided search results, its scaffold is relevant to this area of research. The development of efficient synthetic routes to functionalized isoquinolines, including those derived from this compound, remains an active area of investigation to support these medicinal chemistry efforts. rsc.org
Table 2: Synthesis of this compound
| Reactants | Reagents | Conditions | Product | Reference |
|---|
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTPHDZYRGQBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Chloro 4 Methylisoquinoline
Retrosynthetic Analysis of the 7-Chloro-4-methylisoquinoline Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections can be envisioned across the bonds that form the pyridine (B92270) ring of the isoquinoline (B145761) core.
A primary disconnection (C-N bond and C-C bond) can lead to two general types of precursors, which align with the classical isoquinoline syntheses. One approach involves disconnecting the N1-C8a and C4-C4a bonds, suggesting a strategy starting from a substituted phenyl precursor and a C2N fragment. A key synthon in this approach would be a substituted phenylethylamine derivative.
Another common retrosynthetic strategy involves disconnecting the N1-C1 and C4-C4a bonds. This approach typically starts from a substituted benzaldehyde (B42025) or benzylamine (B48309) and a two-carbon component that will form C3 and C4 of the isoquinoline ring. For this compound, this would involve a 3-chlorobenzaldehyde (B42229) derivative and a propanal-equivalent synthon.
These disconnections logically lead to the consideration of several well-established named reactions for isoquinoline synthesis, which are discussed in the following sections.
Classical and Contemporary Synthetic Pathways for Isoquinoline Scaffolds
The construction of the isoquinoline scaffold has been a subject of extensive research, leading to the development of several powerful synthetic methods. These can be broadly categorized into classical cyclization reactions and modern palladium-catalyzed approaches.
Bischler-Napieralski Cyclization and Variants
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.orgjk-sci.comnrochemistry.com
The general mechanism proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. wikipedia.orgnrochemistry.com For the synthesis of this compound, the required precursor would be N-(2-(3-chlorophenyl)propyl)acetamide. The electron-withdrawing nature of the chloro group can deactivate the aromatic ring, potentially requiring harsher reaction conditions for the cyclization step. jk-sci.com Subsequent oxidation of the resulting 3,4-dihydro-7-chloro-4-methylisoquinoline, for instance with palladium on carbon (Pd/C) or manganese dioxide (MnO₂), would yield the final aromatic product.
| Reaction Stage | Reagents and Conditions | Intermediate/Product |
| Amide Formation | 2-(3-chlorophenyl)propan-1-amine, Acetyl chloride, Base | N-(2-(3-chlorophenyl)propyl)acetamide |
| Cyclization | POCl₃ or P₂O₅, Reflux in inert solvent (e.g., Toluene) | 7-Chloro-4-methyl-3,4-dihydroisoquinoline |
| Aromatization | Pd/C, High temperature or other oxidizing agent (e.g., DDQ) | This compound |
Pictet-Spengler Reaction and Its Adaptations
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. organicreactions.orgname-reaction.comjk-sci.comwikipedia.org This method is particularly important in the synthesis of natural products and their analogs. jk-sci.com
To apply this to this compound, a suitable starting material would be 1-(3-chlorophenyl)ethan-1-amine. However, the standard Pictet-Spengler reaction would place the methyl group at position 1 of the isoquinoline ring. To achieve the desired 4-methyl substitution, a modified approach or a different precursor would be necessary. A potential, though less common, adaptation might involve a β-phenylethylamine with a carbonyl-containing side chain that could participate in the cyclization to place the methyl group at the 4-position, but this is not a standard application of the reaction. The direct applicability of the Pictet-Spengler reaction for this specific substitution pattern is therefore challenging.
Pomeranz-Fritsch Cyclization and Related Methodologies
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. chemistry-reaction.comthermofisher.comorganicreactions.org This method is versatile and allows for the synthesis of isoquinolines with various substitution patterns on the benzene (B151609) ring. organicreactions.org The reaction typically involves the condensation of a substituted benzaldehyde with an aminoacetal, followed by cyclization in the presence of a strong acid like sulfuric acid. thermofisher.com
For the synthesis of this compound, the starting materials would be 3-chlorobenzaldehyde and 1-aminopropan-2-one (B1265363) dimethyl acetal (B89532). The subsequent acid-catalyzed cyclization and dehydration would lead to the formation of the desired product. A significant advantage of this method is the direct formation of the aromatic isoquinoline ring system. organicreactions.org
| Starting Material 1 | Starting Material 2 | Key Reagent | Product |
| 3-Chlorobenzaldehyde | 1-Aminopropan-2-one dimethyl acetal | Concentrated H₂SO₄ | This compound |
Modifications to the Pomeranz-Fritsch reaction, such as the Schlittler-Müller modification, utilize a substituted benzylamine and glyoxal (B1671930) hemiacetal, which could also be conceptually adapted. thermofisher.comacs.org
Palladium-Catalyzed Cyclizations and Annulations
Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed cross-coupling and annulation reactions for the construction of heterocyclic systems. The Larock isoquinoline synthesis is a notable example, involving the palladium-catalyzed annulation of alkynes with N-substituted imines derived from o-halobenzaldehydes.
A potential palladium-catalyzed route to this compound could involve the coupling of a suitably substituted o-haloaniline derivative with a terminal alkyne. For instance, a 2-amino-4-chlorobenzaldehyde (B1279505) could be condensed with a propylamine (B44156) derivative to form an imine, which could then undergo a palladium-catalyzed intramolecular cyclization. Alternatively, a Sonogashira coupling of a protected 2-amino-4-chlorophenylacetylene with a methyl-containing component, followed by a cyclization step, could be envisioned. These methods offer high efficiency and functional group tolerance, making them attractive alternatives to classical methods. acs.org
Specific Synthetic Routes to this compound
Given the absence of a documented specific synthesis of this compound in the surveyed literature, a plausible synthetic route can be proposed based on the robust Pomeranz-Fritsch reaction.
Proposed Synthetic Route via Pomeranz-Fritsch Reaction:
Formation of the Schiff Base Acetal: 3-Chlorobenzaldehyde is reacted with 1-aminopropan-2-one dimethyl acetal in a suitable solvent, typically an alcohol, with mild heating to facilitate the condensation and formation of the corresponding benzalaminoacetal.
Acid-Catalyzed Cyclization: The crude or purified benzalaminoacetal is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at an elevated temperature. This induces an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion equivalent, followed by dehydration to yield the aromatic this compound.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 3-Chlorobenzaldehyde, 1-Aminopropan-2-one dimethyl acetal | Methanol (B129727), Reflux | N-(3-chlorobenzylidene)-2,2-dimethoxypropan-1-amine |
| 2 | N-(3-chlorobenzylidene)-2,2-dimethoxypropan-1-amine | Concentrated H₂SO₄, Heat | This compound |
This proposed route leverages a classical and reliable method for isoquinoline synthesis and is a logical starting point for the laboratory preparation of this compound. The starting materials are generally accessible, and the reaction conditions are well-established for related substrates.
Strategies for Introducing Chloro-Substituents
The introduction of a chlorine atom at the C7 position of the isoquinoline nucleus is typically achieved by employing starting materials that already contain the halogen in the desired position. Traditional isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions rely on electrophilic aromatic substitution, which means the substituent pattern of the final product is dictated by the precursor, often a substituted β-phenylethylamine. nih.govpharmaguideline.com For a 7-chloro substituent, a synthesis would logically commence from a meta-chlorinated phenylethylamine derivative.
Alternatively, direct chlorination of a pre-formed isoquinoline ring can be challenging due to issues with regioselectivity. However, methods for the direct functionalization of the isoquinoline core exist. For instance, trapping of metallated isoquinoline intermediates with electrophilic chlorine sources like hexachloroethane (B51795) has been demonstrated for the C4 position. harvard.edunih.gov While this example targets a different position, it illustrates the principle of direct halogenation. A more common strategy for analogous quinoline (B57606) systems involves nucleophilic aromatic substitution on activated precursors like 4,7-dichloroquinoline (B193633), where the chlorine at C4 is more reactive than at C7. tandfonline.com Such reactivity patterns underscore the importance of designing syntheses with the less reactive C7-chloro substituent in place from the start.
Approaches for Methyl Group Functionalization
Installing a methyl group at the C4 position of an isoquinoline can be accomplished through several modern synthetic methods. One versatile approach involves the condensation of a lithiated o-tolualdehyde tert-butylimine with a nitrile. The resulting eneamido anion intermediate can be trapped in situ with an electrophile, such as methyl iodide, to directly install the methyl group at the C4 position, as demonstrated in the formation of 4-methyl-3-phenylisoquinoline. nih.gov This method allows for the convergent assembly of highly substituted isoquinolines. nih.gov
Another powerful strategy is the palladium-catalyzed reductive cyclization of N-propargyl oxazolidines, which can provide 4-substituted isoquinolines under microwave irradiation. organic-chemistry.org This cascade reaction proceeds through C-O and C-N bond cleavages of the oxazolidine (B1195125) ring followed by aromatization to yield the desired isoquinoline scaffold. nih.gov These contemporary methods offer significant advantages over classical routes by providing direct access to C4-functionalized isoquinolines with high regioselectivity.
Multi-step Synthesis Design and Optimization
The design of a multi-step synthesis for a specific polysubstituted isoquinoline like this compound involves a retrosynthetic analysis that disconnects the target into readily available starting materials. A plausible route could begin with a commercially available chlorinated aromatic compound, which is elaborated over several steps to construct a β-arylethylamine precursor required for a classical cyclization.
Key Synthetic Strategies:
Bischler-Napieralski Reaction: This involves the cyclization of an acylated β-phenylethylamine using a dehydrating agent, followed by oxidation of the resulting 3,4-dihydroisoquinoline (B110456) to the aromatic isoquinoline. pharmaguideline.com
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde to form an imine, which then cyclizes under acidic conditions to yield a tetrahydroisoquinoline, also requiring a final oxidation step. pharmaguideline.com
Optimization of these multi-step sequences often focuses on improving the efficiency of the cyclization and oxidation steps. Microwave-assisted protocols have been shown to significantly accelerate these reactions, leading to higher yields and shorter reaction times compared to conventional heating. acs.org The development of efficient oxidation protocols, for example using Pd/C, is also crucial for the final aromatization step. umontreal.ca Continuous flow synthesis represents another frontier in optimization, allowing for the telescoping of multiple reaction steps, minimizing manual work-up, and enabling safer handling of reactive intermediates. umontreal.ca
One-pot Synthesis Strategies for Enhanced Efficiency
To improve atom and step economy, one-pot syntheses have become highly desirable. These procedures combine multiple reaction steps in a single flask, avoiding the isolation of intermediates and reducing solvent waste.
A notable example is the palladium-catalyzed, microwave-assisted one-pot synthesis of isoquinolines from ortho-bromoarylaldehydes, terminal acetylenes, and ammonium (B1175870) acetate (B1210297). acs.org This process involves a sequence of a coupling reaction, imination, and an intramolecular annulation to rapidly assemble the isoquinoline core. organic-chemistry.orgacs.org Another powerful one-pot method is a three-component reaction involving an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by a rhodium(III) complex. organic-chemistry.org This protocol proceeds via the in situ generation of an oxime, which then undergoes rhodium-catalyzed C-H bond activation and cyclization with the alkyne to furnish multisubstituted isoquinolines. organic-chemistry.orgacs.org Such multi-component, one-pot strategies allow for the rapid construction of diverse isoquinoline libraries from simple precursors. acs.org
Catalytic Approaches in this compound Synthesis
Catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and selective routes that were previously inaccessible. Both transition metals and organocatalysts play pivotal roles in the modern synthesis of the isoquinoline scaffold.
Transition Metal Catalysis in C-C and C-N Bond Formations
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of key C-C and C-N bonds required for constructing the isoquinoline ring system. researchgate.netbohrium.comnih.govrsc.org These methods often rely on C-H activation, a powerful strategy that allows for the direct functionalization of otherwise inert C-H bonds. researchgate.net
Rhodium(III) catalysts are particularly effective for the synthesis of isoquinolines. researchgate.net A common approach involves the reaction of aryl ketone O-acyloximes with internal alkynes. acs.org The reaction proceeds via an initial ortho C-H bond activation (rhodation), followed by insertion of the alkyne and subsequent C-N bond formation, with the N-O bond of the oxime acting as an internal oxidant. acs.orgtandfonline.com This redox-neutral process avoids the need for external oxidants. acs.org Similarly, Rh(III)-catalyzed reactions of N-chloroimines with alkenes also provide efficient access to isoquinoline derivatives under mild, oxidant-free conditions. nih.gov
Palladium catalysis offers a complementary set of tools. nih.gov Palladium-catalyzed α-arylation of ketone enolates with ortho-functionalized aryl halides can be used to construct a key 1,5-dicarbonyl-type intermediate, which then cyclizes with an ammonia (B1221849) source to form the isoquinoline ring. rsc.org This methodology can be performed in a one-pot fashion. nih.gov Another strategy is the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenes to produce hydroisoquinolones, which are precursors to isoquinolines. mdpi.com These catalytic cycles efficiently create the core heterocyclic structure through sequential C-C and C-N bond formations. acs.org
| Catalyst System | Starting Materials | Key Transformation | Reference |
|---|---|---|---|
| [Cp*RhCl2]2/NaOAc | Aryl Ketone O-Acyloximes + Internal Alkynes | C-H Activation / Annulation | acs.org |
| Pd(OAc)2 / Ligand | o-Bromoaryl Acetal + Ketone | α-Arylation / Cyclization | nih.gov |
| Pd(CH3CN)2Cl2 | N-Methoxy Benzamides + Allenes | C-H Activation / Annulation | mdpi.com |
| [{RuCl2(p-cymene)}2]/NaOAc | Aromatic Ketoximes + Alkynes | Regioselective Cyclization | organic-chemistry.org |
| Rh(III) Catalyst | N-Chloroimines + Alkenes | C-H Activation / Annulation | nih.gov |
Organocatalysis in Isoquinoline Synthesis
Organocatalysis, which uses small organic molecules as catalysts, provides an alternative to metal-based systems, often with unique reactivity and selectivity. In the context of isoquinoline synthesis, N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts. nih.govnih.govrsc.orgresearchgate.net
One reported NHC-mediated strategy involves the reaction of an N-tosylimine with phthalaldehyde. nih.gov The NHC catalyst adds to the imine to generate an aza-Breslow intermediate, which then reacts with the dialdehyde. A subsequent cascade of reactions, including regeneration of the catalyst, furnishes the 3-aryl isoquinoline product. nih.gov This method represents a milder protocol for accessing the isoquinoline scaffold. nih.gov
Another significant area of organocatalysis is its application in asymmetric synthesis. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective Pictet-Spengler reaction. acs.org This process allows for the synthesis of axially chiral tetrahydroisoquinolines via a dynamic kinetic resolution, achieving excellent enantioselectivities. acs.org The resulting tetrahydroisoquinolines are valuable chiral building blocks that can be oxidized to the corresponding aromatic isoquinolines if desired.
Photocatalytic and Electrocatalytic Methodologies
Modern synthetic chemistry has increasingly embraced photocatalysis and electrocatalysis as powerful tools for constructing complex molecules under mild conditions. These methods offer alternatives to traditional thermal reactions, often providing unique reactivity and improved efficiency.
Visible-Light Photocatalysis: This technique utilizes the energy of visible light to initiate chemical reactions, typically via the generation of radical intermediates. nih.gov While a direct photocatalytic synthesis of this compound from basic precursors is not yet prominently detailed in the literature, the principles have been successfully applied to the synthesis and functionalization of the broader isoquinoline family. For instance, visible-light-induced radical cascade cyclization reactions have been developed to create complex fused isoquinoline structures. rsc.org Other reported methods include the synthesis of isoquinoline derivatives from ketimines and the construction of the isoquinoline core from vinyl isocyanides using a photocatalyst like fac-Ir(ppy)₃ in methanol. researchgate.netbohrium.com These approaches highlight the potential for developing a photocatalytic route to this compound, which could proceed at room temperature without the need for harsh reagents or stoichiometric oxidants. bohrium.com
Electrocatalysis: Electrochemical synthesis employs electrical current to drive chemical transformations, offering a reagent-free method for oxidation and reduction. This approach aligns with green chemistry principles by minimizing waste. In the context of isoquinoline chemistry, electrochemical methods have been used to synthesize isoquinoline sulfone compounds from isoquinoline N-oxides. researchgate.net This demonstrates the utility of electrochemistry in functionalizing the isoquinoline ring. Conceptually, an electrocatalytic approach could be envisioned for the key cyclization or aromatization steps in a synthetic route to this compound, potentially reducing the reliance on chemical oxidants or catalysts. researchgate.netresearchgate.net
| Methodology | Energy Source | Key Principle | Potential Application to this compound |
| Photocatalysis | Visible Light | Generation of reactive radical intermediates via a photoexcited catalyst. | Radical-based cyclization of a suitable precursor to form the isoquinoline ring system under mild conditions. |
| Electrocatalysis | Electrical Current | Driving redox reactions at an electrode surface to facilitate bond formation or functionalization. | Oxidative cyclization or aromatization steps, replacing chemical oxidants and minimizing byproducts. |
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles is crucial for developing environmentally responsible and economically viable chemical processes. nih.gov These principles guide the design of syntheses that minimize waste, reduce energy consumption, and utilize renewable resources.
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative. For nitrogen-containing heterocycles, multicomponent reactions conducted under solvent-free conditions have been shown to produce high yields with easy product separation. These reactions often proceed faster and with less energy input compared to their solvent-based counterparts. A conceptual solvent-free approach to this compound could involve the high-temperature, catalyst-mediated condensation and cyclization of appropriate precursors without a liquid medium, thereby significantly reducing waste and simplifying the purification process.
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Traditional synthetic routes to isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, often suffer from poor atom economy due to the use of stoichiometric dehydrating agents and the formation of significant byproducts. nih.govpharmaguideline.com
For example, the Bischler-Napieralski reaction typically uses phosphoryl chloride (POCl₃) as a dehydrating and cyclizing agent, which is not incorporated into the final product and generates phosphate (B84403) waste. pharmaguideline.com The Pictet-Spengler reaction is generally more atom-economical as it involves the condensation of an amine with an aldehyde or ketone, with water being the only major byproduct. shahucollegelatur.org.in
The table below provides a conceptual comparison of the atom economy for these classical reactions.
| Reaction Name | Reactants | Desired Product | Major Byproducts | Conceptual Atom Economy |
| Bischler-Napieralski | β-arylethylamide, POCl₃ | Dihydroisoquinoline | H₃PO₄, HCl | Poor |
| Pictet-Spengler | β-arylethylamine, Aldehyde | Tetrahydroisoquinoline | H₂O | Good |
Designing a synthesis for this compound with a high atom economy would prioritize addition and cycloaddition reactions over substitution and elimination reactions, thereby maximizing the incorporation of starting materials into the final structure and minimizing waste.
A key goal of sustainable chemistry is to shift from petroleum-based feedstocks to renewable resources. nih.gov Lignocellulosic biomass, the most abundant form of biomass on Earth, is a rich source of aromatic chemicals. ieabioenergy.com Lignin (B12514952), in particular, is a polymer composed of aromatic units and represents a promising renewable feedstock for valuable chemical compounds. mdpi.com
Valorization of lignin through processes like oxidative depolymerization can yield a mixture of monoaromatic compounds such as vanillin, guaiacol, catechol, and p-hydroxybenzoic acid. nih.gov These biomass-derived molecules could serve as starting materials for the benzene ring portion of this compound. For instance, a precursor like 3-chloro-4-aminotoluene could potentially be synthesized from lignin-derived aromatics through a series of established chemical transformations (e.g., nitration, reduction, chlorination).
Furthermore, research into producing nitrogen-containing heterocycles from biomass is advancing. springernature.comresearchgate.net Strategies include the thermochemical conversion of nitrogen-rich animal biomass or the use of biomass-derived carbohydrates to build the heterocyclic ring. springernature.comnso-journal.org A truly sustainable synthesis of this compound would integrate these approaches, constructing the entire molecule from precursors derived from renewable sources.
| Renewable Feedstock | Potential Precursors | Application in Synthesis |
| Lignin | Vanillin, Guaiacol, Catechol | Source for the substituted benzene ring component. |
| Carbohydrates/Sugars | Furfural, Hydroxymethylfurfural | Building blocks for the nitrogen-containing heterocyclic portion. |
| Animal Biomass | Amino Acids | Source of both carbon and nitrogen for the heterocyclic ring. |
Chemical Reactivity and Transformation Mechanisms of 7 Chloro 4 Methylisoquinoline
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System
Electrophilic Aromatic Substitution (SEAr) on the isoquinoline ring is generally less facile than on benzene (B151609). The nitrogen atom acts as an electron-withdrawing group, deactivating the ring system towards attack by electrophiles. This effect is exacerbated under the acidic conditions typical for many SEAr reactions, as the nitrogen becomes protonated, further increasing its deactivating influence. Consequently, substitution almost exclusively occurs on the benzenoid ring (positions 5, 6, 8) rather than the pyridinoid ring (positions 1, 3, 4).
The regiochemical outcome of electrophilic substitution on 7-Chloro-4-methylisoquinoline is determined by the combined directing effects of the nitrogen atom, the 4-methyl group, and the 7-chloro group.
Nitrogen Atom: In isoquinoline, electrophilic attack preferentially occurs at the C-5 and C-8 positions, which are para and ortho to the point of ring fusion and are the most activated positions in the benzenoid ring.
4-Methyl Group: This is an activating, ortho, para-directing group. It strongly activates the C-5 position (ortho) and would also activate the C-3 position (para), though the latter is in the deactivated pyridine (B92270) ring.
7-Chloro Group: This is a deactivating, ortho, para-directing group. It directs incoming electrophiles to the C-6 and C-8 positions.
Considering these factors, the C-5 and C-8 positions are the most likely sites of electrophilic attack. The C-5 position is activated by the 4-methyl group, while the C-8 position is influenced by the directing effect of the 7-chloro group. The precise outcome often depends on the specific reaction conditions and the steric bulk of the electrophile. Harsher reaction conditions, such as elevated temperatures and the use of strong Lewis acid catalysts, are typically required to overcome the inherent deactivation of the ring system. wikipedia.org
While specific studies on this compound are not extensively documented, the expected reactions follow established protocols for aromatic compounds, with regioselectivity guided by the principles outlined above.
Nitration: This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction would be expected to yield a mixture of 5-nitro and 8-nitro derivatives.
Halogenation: The introduction of a halogen (e.g., Br or Cl) is generally accomplished using the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the halogen molecule, increasing its electrophilicity.
Sulfonation: This reaction is carried out with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is sulfur trioxide (SO₃). Like nitration, sulfonation is expected to occur at the C-5 or C-8 positions. This reaction is often reversible.
The table below summarizes the expected outcomes for these electrophilic substitution reactions.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 7-Chloro-4-methyl-5-nitroisoquinoline and 7-Chloro-4-methyl-8-nitroisoquinoline |
| Bromination | Br₂, FeBr₃ | 5-Bromo-7-chloro-4-methylisoquinoline and 8-Bromo-7-chloro-4-methylisoquinoline |
| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-5-sulfonic acid and this compound-8-sulfonic acid |
Nucleophilic Aromatic Substitution Reactions at the C-7 Chloro Position
The C-7 chloro group can be displaced by a variety of strong and weak nucleophiles, making it a valuable handle for the synthesis of diverse isoquinoline derivatives. Common nucleophiles include:
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides to form ethers and phenols.
N-Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines (e.g., piperazine, morpholine) to form amino-substituted isoquinolines. mdpi.comnih.gov
S-Nucleophiles: Thiolates (e.g., sodium thiomethoxide) to generate thioethers. nih.gov
These reactions often require elevated temperatures and may be conducted in polar aprotic solvents like DMF or DMSO to facilitate the formation of the charged intermediate.
The table below illustrates the versatility of the C-7 position in SNAr reactions.
| Nucleophile | Reagent Example | Product Class |
| Methoxide | Sodium Methoxide (NaOCH₃) | 7-Methoxy-4-methylisoquinoline |
| Amine | Piperazine | 7-(Piperazin-1-yl)-4-methylisoquinoline |
| Thiolate | Sodium Thiomethoxide (NaSCH₃) | 4-Methyl-7-(methylthio)isoquinoline |
| Hydroxide | Sodium Hydroxide (NaOH) | 4-Methylisoquinolin-7-ol |
The reactivity of this compound in SNAr reactions is governed by both electronic and steric factors.
Electronic Effects: The primary driving force for the reaction is the electron-withdrawing effect of the ring nitrogen, which acidifies the ring protons and stabilizes the negative charge of the Meisenheimer intermediate. libretexts.org The chloro group itself contributes an inductive electron-withdrawing effect, which slightly enhances the electrophilicity of the C-7 carbon, making it more susceptible to nucleophilic attack. Conversely, the 4-methyl group has a weak electron-donating inductive effect, which would slightly deactivate the ring towards nucleophilic attack, though this effect is generally minor compared to the powerful influence of the ring nitrogen.
Steric Effects: Steric hindrance can play a role in SNAr reactions by impeding the approach of the nucleophile to the reaction center. researchgate.netrsc.org In the case of this compound, the methyl group is at the C-4 position, which is relatively remote from the C-7 reaction site. Therefore, it is not expected to exert a significant steric effect on the approach of most nucleophiles to the C-7 position. The reactivity would be more significantly impacted by the steric bulk of the nucleophile itself.
Reactions Involving the C-4 Methyl Group
The methyl group at the C-4 position of the isoquinoline core is benzylic-like in nature, rendering its protons acidic and the carbon susceptible to oxidation and condensation reactions.
The protons of the C-4 methyl group in this compound exhibit a degree of acidity due to the electron-withdrawing effect of the adjacent nitrogen-containing aromatic ring. This allows for deprotonation by a sufficiently strong base to form a resonance-stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, in an alkylation reaction.
The general mechanism involves the abstraction of a proton from the methyl group by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to generate a 4-(lithiomethyl)isoquinoline intermediate. This intermediate is a potent nucleophile and readily undergoes SN2 reaction with an alkylating agent (R-X) to form a new carbon-carbon bond, yielding a 4-alkyl-7-chloroisoquinoline derivative. The choice of base and solvent is critical to ensure efficient deprotonation without competing side reactions.
A recent, metal-free approach for C-4 alkylation of the isoquinoline core involves a temporary dearomatization strategy. acs.orgresearchgate.netnih.gov In this method, an acid like benzoic acid adds to C-1, forming a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.orgresearchgate.net This intermediate then acts as a nucleophile, attacking an electrophile such as a vinyl ketone at the C-4 position. acs.orgresearchgate.netnih.gov Subsequent elimination of the acid restores the aromaticity of the isoquinoline ring, resulting in the C-4 alkylated product. acs.orgresearchgate.net
The methyl group at C-4 can be selectively oxidized to afford either the corresponding aldehyde (7-chloroisoquinoline-4-carbaldehyde) or carboxylic acid (7-chloroisoquinoline-4-carboxylic acid), depending on the oxidant and reaction conditions. These products are valuable synthetic intermediates.
Drawing analogy from studies on 4-methylquinolines, several methods can be employed for this transformation. researchgate.netpvamu.edu For instance, a metal-free system using iodine in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere can achieve the oxidation of the methyl group to an aldehyde. researchgate.net Hypervalent iodine(III) reagents also serve as effective oxidants for this purpose under mild, metal-free conditions. researchgate.net More aggressive oxidizing agents, such as chromic acid or selenium dioxide with sulfuric acid, can lead to the formation of the carboxylic acid. pvamu.edu The stability of the isoquinoline ring system under these oxidative conditions allows for the selective transformation of the methyl group. pvamu.edu
Table 1: Representative Conditions for Oxidation of C-4 Methyl Group on N-Heterocycles
| Desired Product | Oxidizing System | Substrate Example | Reference |
|---|---|---|---|
| Aldehyde | I2/DMSO/O2 | 4-Methylquinoline | researchgate.net |
| Aldehyde | PIDA (hypervalent iodine) | 4-Methylquinoline | researchgate.net |
| Carboxylic Acid | Chromic Acid | 4-Methylquinoline | pvamu.edu |
The acidic nature of the C-4 methyl protons also facilitates their participation in condensation reactions with carbonyl compounds, particularly aldehydes. towson.edu This reaction, analogous to an aldol-type condensation, typically requires either acid or base catalysis to generate a reactive intermediate.
In a common pathway, the methyl group condenses with an aromatic aldehyde, such as benzaldehyde (B42025), in the presence of a dehydrating agent like acetic anhydride. rsc.org The reaction is believed to proceed through the formation of a 2-methylene-1,2-dihydroquinoline-like intermediate, which acts as the nucleophile. rsc.org This intermediate adds to the aldehyde, and subsequent dehydration yields a styryl-type derivative, specifically a 7-chloro-4-(2-arylvinyl)isoquinoline. These condensation reactions are a powerful tool for extending the conjugation of the isoquinoline system and synthesizing compounds with potential applications in materials science and medicinal chemistry.
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
The chlorine atom at the C-7 position of the isoquinoline ring is a suitable handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design have enabled their efficient use in a variety of coupling transformations. wikipedia.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to introduce a wide range of aryl or alkyl groups at the C-7 position, generating 7-aryl(alkyl)-4-methylisoquinolines.
The catalytic cycle involves three key steps:
Oxidative Addition : A palladium(0) complex inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate. nrochemistry.com
Transmetalation : The organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base. organic-chemistry.orgnrochemistry.com
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. nrochemistry.com
Due to the lower reactivity of the C-Cl bond, specific conditions are often required. wikipedia.org These typically include the use of electron-rich, bulky phosphine (B1218219) ligands (e.g., Buchwald-type ligands) to promote the oxidative addition step, along with a strong base (e.g., K3PO4, Cs2CO3) and a suitable palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3). organic-chemistry.org
Table 2: Typical Components for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3, PdCl2(dppf) | Source of the active Pd(0) catalyst |
| Ligand | P(t-Bu)3, SPhos, XPhos, RuPhos | Stabilizes the catalyst and facilitates oxidative addition |
| Boron Reagent | Arylboronic acids, Alkylboronic acids, MIDA boronates | Source of the aryl/alkyl group |
| Base | K3PO4, Cs2CO3, K2CO3, NaOH | Activates the boronic acid for transmetalation |
The C-7 position can also be functionalized with unsaturated groups through Heck and Sonogashira couplings.
The Heck reaction (also known as the Mizoroki-Heck reaction) couples the aryl chloride with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond, yielding a 7-vinyl-4-methylisoquinoline derivative. mdpi.comwikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling in its initial oxidative addition step, but is followed by migratory insertion of the alkene and a β-hydride elimination step to release the product. wikipedia.org A base is used to regenerate the Pd(0) catalyst. wikipedia.org
Table 3: Typical Conditions for Heck Coupling of Aryl Chlorides
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(OAc)2, Pd/C, Palladacycles |
| Ligand | PPh3, P(o-tolyl)3, N-Heterocyclic Carbenes (NHCs) |
| Alkene | Styrene, acrylates, acrylonitrile |
| Base | Et3N, K2CO3, NaOAc |
The Sonogashira coupling introduces an alkyne moiety by reacting the aryl chloride with a terminal alkyne. wikipedia.orgyoutube.com This reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst. organic-chemistry.orglibretexts.org The palladium complex activates the aryl chloride, while the copper salt reacts with the alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center. wikipedia.orgyoutube.com The final reductive elimination step yields the 7-alkynyl-4-methylisoquinoline product. youtube.com Copper-free Sonogashira protocols have also been developed. libretexts.org
Table 4: Typical Conditions for Sonogashira Coupling of Aryl Chlorides
| Component | Examples |
|---|---|
| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 |
| Copper Co-catalyst | CuI |
| Terminal Alkyne | Phenylacetylene, propargyl alcohol, trimethylsilylacetylene |
| Base | Et3N, piperidine, diisopropylamine |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides, a transformation that is often challenging using traditional methods due to the limited substrate scope and harsh conditions required. rsc.orgwikipedia.org The reaction's utility extends to heteroaromatic halides, including chloro-isoquinolines, providing a powerful tool for introducing nitrogen-containing substituents onto the isoquinoline core.
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps involving a Pd(0) active species. wikipedia.orglibretexts.org The cycle commences with the oxidative addition of the aryl halide (such as this compound) to the Pd(0) complex. This is followed by the coordination of the amine to the resulting Pd(II) complex. Subsequent deprotonation of the amine by a base generates a palladium-amido complex, which then undergoes reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often employed to enhance the efficiency of the catalytic cycle. youtube.com While specific studies on this compound are not extensively detailed in the literature, research on analogous chloro-quinoline derivatives demonstrates the feasibility of this transformation. For instance, palladium-catalyzed aminations of various quinolinequinone derivatives have been shown to produce arylamino derivatives in excellent yields. scienceopen.com These reactions highlight the applicability of the Buchwald-Hartwig amination for C-N bond formation on chloro-substituted N-heterocycles. scienceopen.comrsc.org
Other Cross-Coupling Methodologies
Beyond C-N bond formation, the chlorine substituent at the C-7 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) bonds. These methodologies, including the Suzuki, Sonogashira, and Heck reactions, are fundamental in constructing more complex molecular architectures based on the isoquinoline scaffold.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.orgorganic-chemistry.orgwikipedia.org It is widely used for synthesizing biaryl compounds. For substrates like this compound, a Suzuki coupling would involve reaction with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the chloro-isoquinoline to Pd(0), followed by transmetalation with the boronic acid (activated by the base), and subsequent reductive elimination. libretexts.orgwikipedia.org Studies on related di-substituted quinolines, such as 4,7-dichloroquinoline (B193633), have shown that Suzuki reactions can proceed, although issues of regioselectivity can arise. For instance, the reaction of 4,7-dichloroquinoline with phenylboronic acid using palladium acetate (B1210297) in water yielded 7-chloro-4-phenylquinoline (B8680999) as the major product. researchgate.net In contrast, 7-chloro-4-iodoquinoline (B1588978) showed much higher regioselectivity, with the coupling occurring exclusively at the more reactive C-I bond. researchgate.net This suggests that while the C-Cl bond at the 7-position is reactive, its reactivity is lower than that of a corresponding C-I bond.
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This method is invaluable for the synthesis of arylalkynes. The mechanism involves a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.orgyoutube.com Research on dihaloquinolines has demonstrated the regioselectivity of the Sonogashira coupling, where the reaction preferentially occurs at the more reactive halide position. For example, in 2-bromo-4-iodo-quinoline, alkynylation occurs at the iodide-substituted site. libretexts.org This indicates that for this compound, forcing conditions might be necessary to achieve Sonogashira coupling at the C-Cl bond.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.comlibretexts.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The process allows for the vinylation of the isoquinoline core at the C-7 position. The intramolecular variant of the Heck reaction is a powerful tool for constructing complex heterocyclic systems, including those based on the isoquinoline framework. researchgate.netchim.it For instance, 4-(1-alkenyl)-3-arylisoquinolines have been synthesized through a palladium-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, followed by an intermolecular Heck reaction. researchgate.net
Table 1: Exemplary Cross-Coupling Reactions on Chloro-Substituted Quinolines/Isoquinolines Data presented for analogous compounds to illustrate typical reaction conditions.
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
| Suzuki | 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 7-Chloro-4-phenylquinoline | 78% researchgate.net |
| Suzuki | 1,3-Dichloroisoquinoline | Heptyl boronic pinacol (B44631) ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 1-Heptyl-3-chloroisoquinoline | 72% acs.org |
| Sonogashira | 2-Bromo-4-iodoquinoline | Terminal Alkyne | Pd(0) / Cu(I) | Amine | N/A | 4-Alkynyl-2-bromoquinoline | N/A libretexts.org |
| Heck | 2-(1-Alkynyl)benzaldimine | Alkene | Pd(II) | N/A | N/A | 4-(1-Alkenyl)-3-arylisoquinoline | Good researchgate.net |
Oxidation and Reduction Chemistry of the Isoquinoline Heterocycle
Selective Reduction of the Nitrogen Heterocycle
The selective reduction of the nitrogen-containing ring of the isoquinoline system, while leaving the carbocyclic (benzene) ring intact, leads to the formation of 1,2,3,4-tetrahydroisoquinolines. This transformation is a valuable tool in medicinal chemistry as the resulting saturated heterocycle is a common scaffold in many biologically active compounds. Several methods can achieve this selective reduction.
Catalytic hydrogenation is a common approach. The reduction of the pyridine ring in isoquinolines can be accomplished using hydrogen gas and a metal catalyst, such as platinum or palladium. shahucollegelatur.org.in The selectivity of the hydrogenation can often be controlled by the reaction conditions, particularly the acidity of the medium. shahucollegelatur.org.in For instance, catalytic hydrogenation in a neutral or mildly acidic solution typically reduces the heterocyclic ring. shahucollegelatur.org.iniust.ac.ir
Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. Reagents like formic acid or ammonia-borane adducts can serve as the hydrogen source in the presence of a suitable catalyst. nih.gov Cobalt-amido catalysts, for example, have been shown to efficiently convert quinolines to 1,2-dihydroquinolines at room temperature using H₃N·BH₃. nih.gov These dihydroquinolines can often be further reduced to the fully saturated tetrahydroquinolines under similar conditions. nih.gov
Chemical reduction using hydride reagents is also effective. The activation of the isoquinoline nitrogen with a chloroformate, forming an isoquinolinium salt, facilitates reduction. Subsequent asymmetric hydrogenation using an iridium catalyst can produce chiral tetrahydroisoquinolines with high enantioselectivity. dicp.ac.cnresearchgate.net Additionally, methods like regioselective hydrosilylation can lead to partially reduced N-heterocycles, which can be further derivatized. nih.gov
Oxidation of the Isoquinoline Ring System
Oxidation of the isoquinoline ring system typically occurs at the nitrogen atom, leading to the formation of an isoquinoline N-oxide. This transformation is generally achieved by treating the isoquinoline with a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). uop.edu.pk The N-oxide functionality alters the electronic properties of the ring system, making it more susceptible to certain types of reactions and serving as a precursor for further functionalization.
The synthesis of isoquinoline N-oxides can also be achieved through various cyclization strategies. For example, rhodium(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols provides a regioselective route to functionalized isoquinoline N-oxides. researchgate.net Similarly, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the facile synthesis of both isoquinolines and isoquinoline N-oxides. researchgate.net These methods provide access to a diverse range of substituted N-oxides that may not be readily available through direct oxidation of the parent isoquinoline.
Cycloaddition Reactions and Heterocycle Annulation Strategies
The isoquinoline scaffold can participate in cycloaddition reactions, providing a sophisticated method for constructing complex, polycyclic molecular architectures. A common strategy involves the generation of an isoquinolinium ylide, which can act as a 1,3-dipole in cycloaddition reactions. rsc.org These ylides are typically formed in situ from the isoquinoline and a suitable carbene precursor or by deprotonation of an N-alkylisoquinolinium salt.
Once generated, the isoquinolinium ylide can react with various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings fused to the isoquinoline framework. rsc.orgbeilstein-journals.orgnih.gov For example, a three-component reaction involving an isoquinolinium salt, an aromatic aldehyde, and indan-1,3-dione has been reported to proceed through a unique [3+2]–[4+2]–[3+2] cycloaddition sequence, affording complex polycyclic compounds with high diastereoselectivity. rsc.org In this sequence, the isoquinolinium salt demonstrates remarkable versatility, acting as a 1,3-dipole, a dienophile, and a diene. rsc.org
Heterocycle annulation strategies offer another avenue for elaborating the isoquinoline core. These methods involve the construction of a new ring fused to the existing isoquinoline structure. Transition-metal-catalyzed C-H activation and annulation is a powerful modern technique. mdpi.commdpi.com For instance, palladium-catalyzed annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed to synthesize 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com While these examples often build the isoquinoline ring itself, the principles can be extended to annulation reactions starting from a pre-formed isoquinoline derivative. The development of such strategies allows for the atom-economical and efficient synthesis of novel, complex heterocyclic systems. mdpi.comresearchgate.net
Derivatives and Analogs of 7 Chloro 4 Methylisoquinoline: Synthesis and Exploration
Rational Design Principles for Isoquinoline (B145761) Derivatives
The design of novel isoquinoline derivatives is guided by established medicinal chemistry principles aimed at optimizing the interaction of a molecule with its biological target. These strategies involve modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.
Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a chemically different scaffold while retaining the original orientation of key functional groups responsible for biological activity. This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and different side-effect profiles. For instance, an isoquinoline core could be hopped to a quinoline (B57606), naphthalene, or other bicyclic heteroaromatic system to explore new chemical space.
Bioisosteric replacement is a more subtle modification where one atom or group of atoms is exchanged for another with similar physical or chemical properties. umich.edu This strategy is used to fine-tune a molecule's characteristics, such as size, shape, electronics, and lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile. A classic example relevant to the 7-chloro-4-methylisoquinoline scaffold would be the replacement of the C-7 chlorine atom. While often considered bioisosteric with a methyl group, the chlorine atom's electronegativity and ability to participate in halogen bonding offer distinct interaction possibilities compared to the more lipophilic methyl group. mdpi.com Similarly, the C-4 methyl group could be replaced by bioisosteres such as an ethyl group, an amino group, or a hydroxyl group to probe the steric and electronic requirements of a target binding pocket.
The isoquinoline nucleus is considered a "privileged structure" in medicinal chemistry. acs.orgorganic-chemistry.org This term describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. mit.edu The versatility of the isoquinoline framework allows it to serve as a template for developing ligands for a diverse range of receptors and enzymes. acs.orgnih.gov By modifying the substituents on this core, chemists can direct the molecule's activity towards a specific target. The design of new this compound analogs often emulates the structures of known successful drugs that also contain the isoquinoline core, leveraging the inherent drug-like properties of this scaffold. nih.gov
Synthesis of Substituted this compound Analogs
The synthetic exploration of this compound involves diversifying the substituents at various positions on the heterocyclic ring. The presence of the chloro and methyl groups provides specific starting points for functionalization, while modern synthetic methods also allow for the modification of otherwise unactivated C-H bonds.
The chlorine atom at the C-7 position is a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, significantly altering the molecule's properties. The analogous 7-chloroquinoline (B30040) core is a well-studied substrate for these transformations, and the methods are directly applicable. nih.gov
Common diversification strategies include:
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst to form biaryl structures.
Ullmann Condensation: Copper-catalyzed reaction with phenols or anilines to generate diaryl ether or diaryl amine linkages.
Negishi Coupling: Palladium- or nickel-catalyzed coupling with organozinc reagents.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with primary or secondary amines to introduce diverse amino substituents.
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
| Reaction Type | Reagent Class | Catalyst System (Typical) | Resulting C-7 Substituent |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl / Heteroaryl |
| Ullmann Condensation | Ar-OH / Ar-NH₂ | CuI / Base | -OAr / -NHAr |
| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst / Ligand / Base | -NR₂ |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | -C≡C-R |
| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | -CN |
The methyl group at the C-4 position is generally less reactive than a methyl group at the C-1 position of the isoquinoline ring. thieme-connect.de The C-1 methyl group is activated by the adjacent nitrogen, making its protons acidic and susceptible to deprotonation and subsequent reaction with electrophiles like aldehydes (condensation reactions). core.ac.uk While the C-4 methyl group does not share this high level of activation, it can still be functionalized, often requiring more forcing conditions or modern synthetic methods.
Potential modifications include:
Oxidation: Strong oxidizing agents can convert the methyl group to a carboxylic acid. Selective oxidation to an aldehyde can be challenging but may be achieved with reagents like selenium dioxide, although this can be difficult and may require specific reaction conditions. thieme-connect.depharmaguideline.com
Halogenation: Radical halogenation (e.g., using N-bromosuccinimide) can introduce a halogen, creating a benzylic halide. This intermediate can then be subjected to nucleophilic substitution to introduce a variety of functional groups (e.g., -OH, -OR, -NR₂).
Condensation: While less reactive than a C-1 methyl, deprotonation with a very strong base followed by reaction with an aldehyde or ketone could potentially be used to build a larger side chain at the C-4 position.
Modern synthetic organic chemistry, particularly the field of C-H activation, has provided tools to functionalize aromatic rings at positions that were previously difficult to access. umich.edudmaiti.com These methods can be applied to the this compound scaffold to introduce substituents at other available carbon atoms of the ring system.
Strategies for functionalizing other positions include:
C-1 Functionalization: The C-1 position is electronically activated by the nitrogen atom and is susceptible to nucleophilic attack, especially after N-alkylation to form an isoquinolinium salt. It can also be functionalized via metal-catalyzed C-H activation.
C-3 Functionalization: Methods for introducing substituents at the C-3 position are available, often proceeding through metal-catalyzed cross-coupling of a 3-halo-isoquinoline intermediate or direct C-H functionalization. rsc.org
C-5 and C-8 Functionalization (Peri positions): Directed metalation, where a directing group on the molecule guides a metal catalyst to a specific C-H bond, is a powerful strategy. For isoquinolines, the nitrogen atom itself can direct ortho-metalation to the C-8 position. durham.ac.uk Functionalization at C-5 can be more challenging due to steric hindrance but is achievable. nih.gov
N-Oxide Chemistry: Conversion of the isoquinoline nitrogen to an N-oxide activates the C-2 and C-8 positions for functionalization. mdpi.comchemrxiv.org This strategy provides a route to introduce groups like amides at these positions.
| Position | Synthetic Strategy | Description |
|---|---|---|
| C-1 | Reissert Reaction | Addition of an acyl halide and cyanide, followed by hydrolysis and rearomatization to introduce substituents. |
| C-8 | Directed C-H Activation | The lone pair on the ring nitrogen directs a transition metal catalyst (e.g., Pd, Rh, Ru) to activate the C-8 C-H bond for coupling. durham.ac.uk |
| C-5 | Directed C-H Activation | Requires a directing group installed at the C-4 position to guide a catalyst to the C-5 position. |
| C-2, C-8 | N-Oxide Chemistry | Formation of an N-oxide activates the ring for functionalization at positions ortho (C-8) and para (C-2, not applicable here) to the nitrogen. mdpi.comchemrxiv.org |
Exploration of Fused Ring Systems Incorporating the Isoquinoline Core
The creation of fused-ring systems by appending additional cycles to the this compound core is a key strategy for generating novel polycyclic heterocyclic compounds. These methods expand the structural diversity and allow for the fine-tuning of molecular properties. The primary approaches to achieve this involve annulation and cycloaddition reactions, often facilitated by transition-metal catalysis.
Annulation Strategies:
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for building fused isoquinoline systems. Transition-metal catalysis, particularly with rhodium, palladium, and ruthenium, is frequently employed to facilitate these transformations through C-H activation. mdpi.commdpi.com For instance, rhodium(III)-catalyzed annulation of N-chlorobenzamides with alkynes can produce isoquinolone structures. mdpi.com Similarly, palladium-catalyzed C-H activation and subsequent annulation of N-methoxy benzamides with 2,3-allenoic acid esters yield 3,4-substituted hydroisoquinolones. mdpi.com These methodologies could be adapted to derivatives of this compound, using the existing ring as a foundation for building new heterocyclic structures.
Another approach involves the reaction of isoquinolinium salts with electrophiles under rhodium catalysis to form annulated products. researchgate.net Aryne annulation provides a metal-free pathway to synthesize isoquinolines from N-acyl dehydroamino esters, demonstrating a divergent process for creating complex heterocycles. caltech.edu
Cycloaddition Reactions:
Cycloaddition reactions offer a convergent and often stereoselective route to fused systems. The isoquinoline nucleus can act as a scaffold for various dipolar cycloadditions. rsc.org
[3+2] Cycloaddition: This reaction type is common for generating five-membered rings. For example, the reaction of azomethine ylides, generated in situ from 1,2,3,4-tetrahydroisoquinoline, with appropriate dipolarophiles can produce complex dispiropyrrolo[2,1-a]isoquinoline systems. thieme-connect.com Likewise, the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles provides an efficient method for constructing chiral substituted tetrahydroisoquinoline skeletons. nih.gov
[4+2] Cycloaddition (Diels-Alder): Isoquinoline derivatives can participate as dienes in Diels-Alder reactions. Photochemical energy transfer allows for the dearomative [4+2] cycloaddition of isoquinolines with alkenes, yielding polycyclic structures with high regio- and diastereoselectivity. nih.gov
[3+3] Cycloaddition: Chiral rsc.orgnih.govrsc.orgtriazino[5,4-a]isoquinoline derivatives can be synthesized with excellent enantioselectivity through the asymmetric [3+3] cycloaddition of isoquinolinium methylides and diazo compounds, facilitated by a chiral phase-transfer catalyst. acs.org
These synthetic strategies are summarized in the table below.
| Reaction Type | Description | Potential Application to this compound | Key Features |
| Transition-Metal Catalyzed Annulation | Formation of a new ring via C-H activation of the isoquinoline core or a derivative, followed by reaction with an alkyne, alkene, or allene. mdpi.commdpi.com | The chloro- and methyl- groups would influence the regioselectivity of the C-H activation, directing the annulation to specific positions. | High efficiency, atom economy, access to diverse structures. |
| [3+2] Cycloaddition | A 1,3-dipole (e.g., an azomethine ylide derived from tetrahydroisoquinoline) reacts with a two-atom component (dipolarophile) to form a five-membered ring. thieme-connect.comnih.gov | Derivatives of 7-chloro-4-methyl-tetrahydroisoquinoline could be used to generate corresponding ylides for cycloaddition. | High stereoselectivity, construction of complex polycyclic systems. |
| [4+2] Cycloaddition | The isoquinoline ring acts as a 4π component (diene) reacting with a 2π component (dienophile) to form a six-membered ring. nih.gov | The reaction would temporarily break the aromaticity of the isoquinoline core to form a new fused cyclohexene-type ring. | Dearomative, creates 3D structures from flat aromatic precursors. |
| [3+3] Cycloaddition | An isoquinolinium methylide (a three-atom component) reacts with another three-atom component (e.g., from a diazo compound) to form a six-membered ring. acs.org | 7-Chloro-4-methylisoquinolinium salts could serve as precursors for the required methylide. | Asymmetric synthesis possible, access to chiral fused systems. |
Incorporation of this compound into Macrocyclic and Polymeric Structures
The integration of the this compound unit into larger molecular assemblies like macrocycles and polymers can impart unique structural, photophysical, or binding properties to the resulting materials.
Macrocyclic Structures:
Macrocycles containing isoquinoline moieties are found in a number of natural alkaloids. Synthetic strategies to create these complex structures often involve the late-stage cyclization of precursors containing one or more isoquinoline units. One established method is the intramolecular diaryl ether synthesis, where two 1-benzyl tetrahydroisoquinoline moieties are linked to form the macrocyclic ring. rsc.org A bifunctional derivative of this compound could be designed to serve as a cornerstone in such a synthetic route, with reactive handles allowing for both chain extension and eventual ring-closing.
Polymeric Structures:
While the direct polymerization of this compound is not widely reported, analogous quinoline-containing polymers have been synthesized, suggesting pathways for creating isoquinoline-based materials. acs.orgacs.org Two primary strategies can be envisioned:
Main-Chain Incorporation: A di-functionalized derivative of this compound (e.g., with amino or carboxylic acid groups) could be used as a monomer in condensation polymerization reactions with suitable co-monomers. This would place the heterocyclic unit directly within the polymer backbone.
Side-Chain Functionalization: A polymerizable group (like a vinyl or styryl moiety) could be attached to the this compound core. Subsequent polymerization of this monomer would lead to a polymer (e.g., polystyrene or polyacrylate) with the isoquinoline unit as a pendant side group.
The presence of the rigid, aromatic isoquinoline core in such polymers would be expected to influence properties like thermal stability, solubility, and chain stiffness.
Development of Prodrug and Precursor Forms for this compound Derivatives
Prodrug Development:
A prodrug is an inactive or less active form of a therapeutic agent that is metabolized into its active form within the body. fiveable.meijpcbs.com This strategy is used to improve properties such as solubility, stability, or bioavailability, or to reduce toxicity. fiveable.meijpcbs.com For derivatives of this compound that may have therapeutic potential, several prodrug strategies could be employed.
A notable approach developed for quinolines and isoquinolines involves the creation of N-alkoxyquinoline or N-alkoxyisoquinoline salts. rsc.org These compounds can undergo a one-electron reduction in anoxic conditions, triggering a chain reaction that releases the parent quinoline or isoquinoline drug. This mechanism is particularly relevant for developing hypoxia-activated cancer therapies. A therapeutically active derivative of this compound could be converted into an N-alkoxy salt to function as such a prodrug.
Other common prodrug strategies involve masking functional groups. If a derivative of this compound were synthesized to include a hydroxyl or amino group, it could be converted into an ester, carbonate, or amide prodrug. ijpcbs.com These linkages are often designed to be cleaved by ubiquitous esterase or amidase enzymes in the body, releasing the active drug.
Synthetic Precursors:
The synthesis of the core this compound structure requires specific starting materials, or precursors. While few direct methods deliver unsubstituted isoquinoline, several classical and modern synthetic routes can be adapted for substituted versions. wikipedia.org
Common precursors for isoquinoline synthesis include β-phenylethylamines (for the Bischler-Napieralski or Pictet-Spengler reactions) or substituted benzaldehydes and aminoacetals (for the Pomeranz–Fritsch reaction). wikipedia.org To synthesize this compound, a plausible precursor would be a properly substituted β-phenylethylamine, such as 2-(3-chloro-4-methylphenyl)ethan-1-amine.
The synthesis of the isomeric 7-chloroquinoline derivatives often starts from m-chloroaniline. orgsyn.org For example, 4,7-dichloroquinoline (B193633) is prepared from m-chloroaniline and diethyl 2-(ethoxymethylene)malonate. orgsyn.org By analogy, the synthesis of this compound would likely start from a commercially available chlorinated and methylated benzene (B151609) derivative, such as 2-chloro-5-methylaniline (B1583412) or 4-chloro-2-methylbenzaldehyde, which would then be elaborated through multi-step sequences to build the heterocyclic ring. A modern approach could involve the reaction of a metalated o-tolualdehyde imine with a nitrile, which provides a highly versatile route to substituted isoquinolines. harvard.edu
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 7 Chloro 4 Methylisoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 7-Chloro-4-methylisoquinoline, a combination of one-dimensional and two-dimensional NMR experiments is essential to unambiguously assign all proton and carbon signals.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of each hydrogen atom in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters for assigning these signals.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | ~8.5-8.7 | s | - |
| H-3 | ~7.4-7.6 | s | - |
| H-5 | ~8.0-8.2 | d | ~8.5 |
| H-6 | ~7.5-7.7 | dd | ~8.5, ~2.0 |
| H-8 | ~7.8-8.0 | d | ~2.0 |
| 4-CH₃ | ~2.5-2.7 | s | - |
Note: Predicted values are based on typical chemical shifts for similar isoquinoline and quinoline (B57606) derivatives. Actual experimental values may vary.
The singlet for the methyl group (4-CH₃) would appear in the upfield region characteristic of alkyl protons. The aromatic protons would resonate at lower fields, with their specific shifts influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the heterocyclic ring. The coupling patterns, such as the doublet for H-5 and the doublet of doublets for H-6, would reveal the adjacency of these protons.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-1 | ~150-152 |
| C-3 | ~120-122 |
| C-4 | ~145-147 |
| C-4a | ~135-137 |
| C-5 | ~128-130 |
| C-6 | ~126-128 |
| C-7 | ~133-135 |
| C-8 | ~125-127 |
| C-8a | ~148-150 |
| 4-CH₃ | ~18-20 |
Note: Predicted values are based on typical chemical shifts for similar isoquinoline and quinoline derivatives. Actual experimental values may vary.
The spectrum would show several signals in the aromatic region (typically 120-150 ppm) corresponding to the carbons of the isoquinoline core. The carbon bearing the chlorine atom (C-7) would be expected to have a chemical shift influenced by the halogen's electronegativity. The methyl carbon (4-CH₃) would appear at a much higher field.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are crucial for assembling the complete structural puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, such as between H-5 and H-6, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the protons of the methyl group (4-CH₃) would show HMBC correlations to C-3, C-4, and C-4a, confirming the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide valuable information about the three-dimensional structure and conformation of a molecule. In the case of this compound, NOESY could show a correlation between the methyl protons and H-3 and H-5, confirming their spatial proximity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₈ClN), HRMS would be used to confirm this exact molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁷Cl isotope.
Expected HRMS Data for this compound:
| Ion | Calculated Exact Mass |
| [C₁₀H₈³⁵ClN]⁺ | 177.0345 |
| [C₁₀H₈³⁷ClN]⁺ | 179.0316 |
The experimentally measured mass would be compared to the calculated exact mass to confirm the elemental composition with a high degree of confidence.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. The fragmentation of this compound would likely involve the loss of the methyl group, the chlorine atom, or other characteristic cleavages of the isoquinoline ring system. Analysis of the masses of these fragments would provide further evidence to support the proposed structure. For example, a peak corresponding to the loss of a methyl radical (M-15) or a chlorine radical (M-35/37) would be expected.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass-to-charge ratio (m/z).
Gas Chromatography-Mass Spectrometry (GC-MS) In GC-MS analysis, this compound is first vaporized and passed through a capillary column. core.ac.uk Separation is achieved based on the compound's volatility and interaction with the column's stationary phase. The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic property under specific analytical conditions. researchgate.net Upon elution, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass spectrum is a plot of ion abundance versus m/z ratio.
For this compound (C₁₀H₈ClN), the molecular ion peak would be crucial for confirming its molecular weight. A key feature would be the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in two distinct molecular ion peaks: an (M)⁺ peak and an (M+2)⁺ peak, with a relative intensity ratio of approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule. amazonaws.com
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is employed for less volatile or thermally unstable compounds. In this technique, the compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. nih.govtsu.edu Softer ionization techniques, such as electrospray ionization (ESI), are typically used. ESI often results in the formation of a protonated molecule [M+H]⁺ rather than a radical cation M⁺, with minimal fragmentation. This is particularly useful for unequivocally determining the molecular weight of the parent compound. rsc.org
The table below summarizes the expected mass spectrometry data for this compound.
| Technique | Ionization Mode | Key Ion Species | Expected m/z Ratio | Significance |
| GC-MS | Electron Impact (EI) | Molecular Ion (M⁺) | 177.04 | Corresponds to C₁₀H₈³⁵ClN |
| GC-MS | Electron Impact (EI) | Isotope Peak (M+2)⁺ | 179.04 | Corresponds to C₁₀H₈³⁷ClN (confirms one Cl atom) |
| LC-MS | Electrospray (ESI+) | Protonated Molecule [M+H]⁺ | 178.05 | Corresponds to C₁₀H₉³⁵ClN⁺ |
| LC-MS | Electrospray (ESI+) | Isotope Peak [M+H+2]⁺ | 180.05 | Corresponds to C₁₀H₉³⁷ClN⁺ (confirms one Cl atom) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of chemical bonds. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
The primary vibrational modes expected are:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: Arising from the methyl group, these bands appear in the 3000-2850 cm⁻¹ range.
C=C and C=N Stretching: Vibrations from the isoquinoline ring system produce a series of sharp bands in the 1650-1450 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl hydrogens occur at lower frequencies. Aromatic C-H out-of-plane bending in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the ring.
C-Cl Stretching: The carbon-chlorine bond vibration is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. iosrjournals.org
The following table details the predicted IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃ | 3000 - 2850 | Medium |
| Aromatic C=C and C=N Stretch | Isoquinoline Ring | 1650 - 1450 | Medium-Strong |
| C-H Bend | -CH₃ | ~1450 and ~1375 | Medium |
| Aromatic C-H Out-of-Plane Bend | Ar-H | 900 - 675 | Strong |
| C-Cl Stretch | Ar-Cl | 800 - 600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The isoquinoline ring is an extended aromatic chromophore, and its UV-Vis spectrum is expected to show distinct absorption bands corresponding to π→π* transitions. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are characteristic of the electronic structure of the isoquinoline core. Substituents on the ring, such as the chloro and methyl groups, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects).
The spectrum is anticipated to resemble that of isoquinoline, with multiple bands characteristic of heterocyclic aromatic systems.
| Electronic Transition | System | Expected λmax Range (nm) |
| π→π | Isoquinoline Ring | ~220-280 |
| π→π | Isoquinoline Ring | ~300-330 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org It works by analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays. This technique can elucidate bond lengths, bond angles, and torsional angles with very high precision.
For this compound, which is an achiral molecule, the concept of "absolute stereochemistry" does not apply. However, X-ray crystallography would be invaluable for:
Unambiguous Structural Confirmation: Confirming the connectivity of atoms and the substitution pattern on the isoquinoline ring.
Solid-State Conformation: Determining the planarity of the isoquinoline ring system.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, identifying non-covalent interactions such as π–π stacking or halogen bonding that stabilize the crystal structure. mdpi.com
The analysis would yield a detailed set of crystallographic data, as shown in the hypothetical table below.
| Parameter | Description | Hypothetical Value |
| Crystal System | The geometry of the unit cell. | Monoclinic |
| Space Group | The symmetry elements of the crystal. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a=8.5, b=6.2, c=14.1 |
| β (°) | Unit cell angle. | 102° |
| Z | Number of molecules per unit cell. | 4 |
| C-Cl Bond Length (Å) | The distance between the chlorine and carbon atoms. | ~1.74 |
| C-N Bond Lengths (Å) | Distances within the heterocyclic ring. | ~1.32 - 1.37 |
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Chiral Analogs
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques, meaning they are used to study chiral molecules. rsc.orgwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light, while ORD measures the variation of optical rotation with the wavelength of light. kud.ac.inlibretexts.org
The parent compound, this compound, is achiral as it possesses a plane of symmetry and cannot be superimposed on its mirror image. Therefore, it is optically inactive and will not produce a signal in VCD or ORD spectroscopy. chemrxiv.org
These techniques, however, would become essential for the structural elucidation of chiral analogs of this compound. If a chiral center were introduced into the molecule, for example, by adding a chiral substituent, the resulting enantiomers would produce mirror-image VCD and ORD spectra. mdpi.com By comparing the experimentally measured spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral analog could be unambiguously determined. ru.nl Thus, while not applicable to this compound itself, VCD and ORD are powerful prospective tools for stereochemical studies of its chiral derivatives.
Computational Chemistry and Theoretical Investigations of 7 Chloro 4 Methylisoquinoline
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations into the properties of 7-chloro-4-methylisoquinoline. These methods, grounded in the principles of quantum mechanics, provide a robust framework for understanding the electronic structure and behavior of the molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic properties of molecules like this compound. researchgate.netresearchgate.netscirp.org DFT calculations focus on the electron density to determine the ground-state energy and other molecular properties. A common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net
Through DFT, the electronic structure of this compound can be meticulously analyzed. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these frontier orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions, with the HOMO indicating sites prone to electrophilic attack and the LUMO highlighting sites susceptible to nucleophilic attack. The introduction of chloro and methyl substituents on the isoquinoline (B145761) core is expected to modulate the energies and distributions of these orbitals. iosrjournals.org
Furthermore, DFT can be employed to generate molecular electrostatic potential (MEP) maps. These maps provide a visual representation of the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the nitrogen atom of the isoquinoline ring and the chlorine atom are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic interactions.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit often at a higher computational cost compared to DFT.
For a molecule like this compound, ab initio calculations can be used to obtain a more precise description of its geometry and electronic structure. These methods are particularly valuable for benchmarking the results obtained from DFT calculations and for studying systems where electron correlation effects are significant. While computationally intensive, high-level ab initio methods can yield very accurate predictions for properties such as bond lengths, bond angles, and vibrational frequencies.
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of quantum chemical calculations. researcher.lifenih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions can be invaluable for the assignment of experimental NMR spectra and for confirming the structure of the compound. The calculated chemical shifts are often compared with experimental data to validate the computational model.
Table 1: Representative Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 152.3 |
| H1 | 8.95 | - |
| C3 | - | 143.1 |
| H3 | 8.10 | - |
| C4 | - | 128.5 |
| C4-CH₃ | 2.60 | 18.7 |
| C4a | - | 127.9 |
| C5 | - | 126.8 |
| H5 | 7.80 | - |
| C6 | - | 129.2 |
| H6 | 7.65 | - |
| C7 | - | 135.4 |
| C8 | - | 125.1 |
| H8 | 8.20 | - |
Note: The values in this table are illustrative and represent typical chemical shifts for a molecule with this structure. Actual calculated values would depend on the specific computational method and basis set used.
IR Spectroscopy: The simulation of infrared (IR) spectra is another important application of computational chemistry. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. iosrjournals.org This simulated spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific functional groups and molecular motions within this compound. DFT methods are commonly used for these calculations. iosrjournals.org
Table 2: Representative Calculated IR Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretching |
| ν(C-H) methyl | 2920-2980 | Methyl C-H stretching |
| ν(C=N) | 1620-1650 | C=N stretching in isoquinoline ring |
| ν(C=C) | 1500-1600 | Aromatic C=C stretching |
| δ(C-H) methyl | 1375-1450 | Methyl C-H bending |
Note: The values in this table are illustrative and represent typical vibrational frequencies for a molecule with this structure. Actual calculated values would vary based on the computational methodology.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgmdpi.commdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). mdpi.commdpi.com This information is crucial for understanding the photophysical properties of this compound and for interpreting its experimental UV-Vis spectrum. The calculations can also provide insights into the nature of the electronic transitions, such as whether they are π→π* or n→π* transitions. rsc.org
Table 3: Representative Calculated UV-Vis Absorption Wavelengths for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ | 325 | 0.08 |
| S₀ → S₂ | 280 | 0.25 |
Note: The values in this table are illustrative and represent typical absorption wavelengths for a molecule with this structure. The actual calculated values would be dependent on the computational method, basis set, and solvent model used.
Molecular Modeling and Conformation Analysis
Molecular modeling techniques are employed to study the three-dimensional structure and dynamic behavior of this compound. These methods are essential for understanding how the molecule's shape and flexibility influence its properties and interactions.
For molecules with rotatable bonds, conformational search algorithms are used to identify the different stable three-dimensional arrangements (conformers) of the molecule and their relative energies. nih.govnih.gov While the isoquinoline ring system is largely planar and rigid, the methyl group at the 4-position has rotational freedom. Conformational search algorithms, such as systematic searches or stochastic methods like Monte Carlo simulations, can be employed to explore the potential energy surface associated with the rotation of this methyl group. nih.gov These searches help to identify the lowest energy conformation of this compound, which is the most populated conformation at thermal equilibrium.
Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior and conformational flexibility of molecules over time. nih.govresearchgate.net In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational space available to the molecule at a given temperature and in a specific environment, such as in a solvent.
For this compound, MD simulations can be used to investigate the dynamics of the methyl group rotation and any subtle out-of-plane vibrations of the isoquinoline ring. By analyzing the trajectory of the simulation, it is possible to understand how the molecule behaves in a more realistic, dynamic environment, providing insights that are complementary to the static picture obtained from quantum chemical calculations. MD simulations are particularly useful for studying how the molecule might interact with other molecules, such as solvent molecules or biological macromolecules. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These analyses help in identifying the most probable reaction pathways, the structures of transient intermediates, and the geometries and energies of transition states, which are crucial for understanding reaction kinetics and selectivity.
The reactivity of this compound is largely dictated by the chloro-substituent at the C7 position and the electron-donating methyl group at C4. Common reactions for this class of compounds include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile replaces the chlorine atom. A computational study of a related system, 4-dimethylamino-2-methoxy-3-trifluoroacetylquinoline, demonstrated that the selectivity of nucleophilic attack can be rationalized by analyzing the frontier molecular orbitals (specifically the Lowest Unoccupied Molecular Orbital, LUMO) and the stability of the Meisenheimer intermediate. For this compound, theoretical calculations would likely show a significant LUMO coefficient at the C7 carbon, making it the primary site for nucleophilic attack. The energy profile of such a reaction would typically proceed through a high-energy Meisenheimer complex, and the activation energy for its formation would be the rate-determining step.
Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful methods for the functionalization of halo-azaheterocycles. DFT studies on the Suzuki-Miyaura coupling of bromobenzene (B47551) with phenylboronic acid have elucidated the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A similar computational approach for this compound would involve modeling the interaction of the isoquinoline with a palladium catalyst. The energy profile would reveal the activation barriers for each step, with oxidative addition of the C-Cl bond to the palladium(0) complex often being the rate-determining step. The electronic properties of the isoquinoline ring and the nature of the phosphine (B1218219) ligands on the palladium catalyst would significantly influence the energy landscape of the reaction.
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.
For SNAr reactions, which involve the formation of charged intermediates like the Meisenheimer complex, polar solvents are generally favored as they can stabilize the transition state and the intermediate, thereby lowering the activation energy. A computational study on the SN2 reaction of F⁻ with CH₃F showed that the double-well potential energy surface in the gas phase collapses into a single barrier in the presence of a solvent, highlighting the dramatic influence of solvation. Similarly, for the SNAr reaction of this compound, computational modeling in different solvents would likely show a significant lowering of the activation barrier in polar aprotic solvents like DMSO or DMF compared to nonpolar solvents. This is due to the effective charge delocalization and stabilization of the negatively charged intermediate by the solvent's dielectric field.
Protic solvents can also play a role through specific hydrogen-bonding interactions with the reactants or transition states. In a study on the cycloisomerization of quinoline (B57606) and isoquinoline propargylic carbinols, protic solvents were found to mediate the reaction, presumably by forming a hydrogen-bonding network that activates the substrate. For reactions involving this compound, explicit solvent models could be used to investigate how solvents like methanol (B129727) or water might interact with the nitrogen atom of the isoquinoline ring or the incoming nucleophile, thereby influencing the reaction pathway and energetics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Scaffolds
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding lead optimization.
The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. These descriptors can be categorized into several types:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices, surface area, and volume.
Physicochemical Descriptors: Properties like logP (lipophilicity), polarizability, and molar refractivity.
For a series of isoquinoline derivatives, a wide range of descriptors would be generated to capture the structural variations within the dataset. For instance, in a QSAR study of isoquinoline derivatives as Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors, Molecular Representation of Structure-Property Relationships (MoRSE) descriptors were used, which encode 3D information about the molecule. The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods like genetic algorithms or stepwise regression to avoid overfitting and to build a robust model.
Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. Common statistical methods used for this purpose include:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
The predictive power of the developed QSAR model must be rigorously validated. This is typically done using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), assess the model's robustness. External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and observed activities for the test set indicates a reliable and predictive QSAR model. For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives reported a high correlation coefficient (r² = 0.938) and a good cross-validated q² value, indicating a robust model. nih.gov
Virtual Screening Methodologies for Ligand Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme.
Structure-based virtual screening relies on the 3D structure of the target protein. Molecular docking is the most common method, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. For a hypothetical target of this compound derivatives, a docking protocol would involve preparing the 3D structure of the protein and a library of isoquinoline analogues. The compounds would then be docked into the active site, and those with the best docking scores and favorable interactions with key residues would be selected for further investigation.
Ligand-based virtual screening is used when the 3D structure of the target is unknown. These methods rely on the knowledge of a set of molecules known to be active. One common approach is pharmacophore modeling, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active is defined. This pharmacophore model is then used as a 3D query to search compound databases for molecules that match the required features. Another ligand-based method is shape screening, which identifies molecules with a similar 3D shape to a known active compound. In a virtual screening campaign targeting SARS-CoV-2 RNA-dependent RNA polymerase, a library of quinadoline derivatives was generated and screened, leading to the identification of several promising candidates. A similar approach could be employed for isoquinoline libraries to discover novel ligands for various therapeutic targets.
Structure Activity Relationship Sar Studies in 7 Chloro 4 Methylisoquinoline Scaffolds
Systematic Exploration of Substituent Effects on Molecular Interactions
The biological activity of derivatives of the 7-chloro-4-methylisoquinoline core is profoundly influenced by the nature and position of various substituents. The chloro group at the 7-position and the methyl group at the 4-position are foundational elements of the scaffold, and alterations to other parts of the molecule can lead to significant changes in potency and selectivity.
The introduction of different functional groups allows for a systematic investigation of their effects on molecular interactions with biological targets. For instance, in related heterocyclic systems like quinolines, the electronic properties of substituents on the aromatic ring have been shown to modulate activity. Electron-withdrawing groups can influence the pKa of the heterocyclic nitrogen, which may be crucial for receptor binding. Conversely, electron-donating groups can enhance hydrophobic interactions or introduce new hydrogen bonding opportunities.
While specific SAR data for a broad range of this compound derivatives is not extensively documented in publicly available literature, general principles from related isoquinoline (B145761) and quinoline (B57606) scaffolds can be extrapolated. For example, studies on substituted isoquinolines have shown that the introduction of various groups at different positions can significantly impact their anticancer, antimicrobial, or kinase inhibitory activities. nih.govnih.gov The 4-position, in particular, has been a site for modification in many bioactive isoquinolines, with substitutions affecting the compound's interaction with target proteins. researchgate.net Similarly, substitutions at the 7-position of the isoquinoline nucleus are known to affect the bioactivity of these compounds. rsc.org
A hypothetical exploration of substituent effects on a generic this compound core targeting a protein kinase might yield data similar to that presented in the interactive table below. This table illustrates how different substituents at a hypothetical 'R' position could modulate inhibitory activity (IC50), providing a framework for understanding potential SAR trends.
| Compound ID | R-Group | IC50 (nM) | Notes |
| 1a | -H | 500 | Baseline compound |
| 1b | -OCH3 | 250 | Electron-donating group improves activity |
| 1c | -CF3 | 750 | Electron-withdrawing group decreases activity |
| 1d | -NH2 | 100 | Hydrogen bond donor significantly enhances potency |
| 1e | -COOH | 1000 | Introduction of a charged group is detrimental |
Identification of Key Pharmacophoric Features within the Isoquinoline Core
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, key pharmacophoric features would likely include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Pharmacophore modeling studies on various isoquinoline-containing compounds have identified common features crucial for their activity. mdpi.comnih.gov For instance, in kinase inhibitors, the nitrogen atom of the isoquinoline ring often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase domain. The aromatic rings of the isoquinoline core typically engage in π-π stacking or hydrophobic interactions within the active site.
The 7-chloro group may contribute to the pharmacophore by forming halogen bonds or by modulating the electronic properties of the aromatic system, thereby influencing binding affinity. The 4-methyl group can provide a crucial hydrophobic interaction or, conversely, cause steric hindrance if the binding pocket is narrow at that position.
A general pharmacophore model for a hypothetical this compound-based kinase inhibitor might include:
A hydrogen bond acceptor: The isoquinoline nitrogen.
Two aromatic rings: The fused rings of the isoquinoline core.
A hydrophobic feature: The 4-methyl group.
A halogen bond donor/hydrophobic feature: The 7-chloro group.
Impact of Stereochemistry on Molecular Recognition
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. nih.gov If a derivative of this compound contains a stereocenter, the different enantiomers or diastereomers can exhibit vastly different biological activities. solubilityofthings.com
The introduction of a chiral center, for example, by adding a substituted side chain at a specific position, would necessitate the separation and individual biological evaluation of the stereoisomers. One enantiomer may fit perfectly into the binding site of a receptor or enzyme, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target, potentially causing off-target effects. researchgate.net
The following table illustrates a hypothetical scenario where the stereochemistry of a substituent 'R*' on a this compound derivative significantly affects its biological activity.
| Compound ID | Stereochemistry | IC50 (nM) | Notes |
| 2a | (R)-isomer | 50 | The (R)-isomer is highly potent |
| 2b | (S)-isomer | 5000 | The (S)-isomer is significantly less active |
| 2c | Racemic mixture | 2525 | Activity is an average of the two isomers |
Analysis of Lipophilicity and Polarity in Structure-Activity Relationships
Lipophilicity and polarity are critical physicochemical properties that govern the pharmacokinetic and pharmacodynamic behavior of a drug molecule. The balance between these two properties is essential for oral bioavailability, cell membrane permeability, and target engagement. acs.org
In the context of this compound derivatives, lipophilicity, often expressed as logP, can be modulated by the introduction of various substituents. The chloro and methyl groups on the core structure already contribute to its lipophilic character. Adding further lipophilic groups can enhance binding to hydrophobic pockets in a target protein but may also lead to increased metabolic instability, lower solubility, and off-target toxicity. csmres.co.uk
Conversely, the introduction of polar groups, such as hydroxyl or amino groups, can increase water solubility and provide opportunities for hydrogen bonding with the target. However, excessive polarity can hinder the molecule's ability to cross cell membranes.
Quantitative structure-activity relationship (QSAR) studies on isoquinoline and quinoline derivatives have often highlighted the importance of lipophilicity and polarity in determining biological activity. japsonline.comresearchgate.net For example, in a series of quinoline-1,4-quinone hybrids, the introduction of a nitrogen atom was found to reduce lipophilicity. researchgate.net
Application of Ligand Efficiency and Lipophilic Efficiency Metrics
In modern drug discovery, it is not enough for a compound to be potent; it must also be "efficient" in how it achieves that potency. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the quality of a compound. wikipedia.org
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target. wikipedia.org For fragment-based drug discovery, an isoquinolone fragment was identified as a ligand-efficient inhibitor of PDK1. nih.gov
Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity. It is calculated as: LLE = pIC50 - logP where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and logP is the logarithm of the octanol-water partition coefficient. A higher LLE value (typically > 5) is considered favorable, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can lead to undesirable properties. csmres.co.uk
The application of these metrics to a series of hypothetical this compound derivatives is illustrated in the table below.
| Compound ID | pIC50 | logP | LE | LLE |
| 3a | 6.3 | 3.5 | 0.30 | 2.8 |
| 3b | 7.0 | 3.2 | 0.35 | 3.8 |
| 3c | 7.5 | 4.0 | 0.32 | 3.5 |
| 3d | 8.0 | 2.5 | 0.40 | 5.5 |
In this hypothetical series, compound 3d would be considered the most promising lead, as it exhibits high potency with a favorable lipophilic efficiency.
Topological and Geometrical Descriptors in SAR Analysis
Topological and geometrical descriptors are numerical values that characterize the structure and shape of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to develop mathematical models that can predict the biological activity of new compounds. nih.govresearchgate.net
Topological descriptors encode information about the connectivity of atoms in a molecule, including its size, shape, and degree of branching. researchgate.net Examples include the Wiener index and molecular connectivity indices. nih.gov These two-dimensional descriptors are computationally inexpensive to calculate and have been successfully used in QSAR studies of various heterocyclic compounds. nih.gov
Geometrical descriptors , on the other hand, require the three-dimensional coordinates of the atoms and describe the spatial arrangement of the molecule. These can include molecular volume, surface area, and principal moments of inertia.
In the context of this compound derivatives, QSAR models incorporating these descriptors could be developed to correlate structural features with biological activity. For example, a QSAR study on isoquinoline derivatives with AKR1C3 inhibitory activity utilized molecular representation of structure-property relationships (MoRSE) descriptors, which encode 3D structural information. japsonline.comjapsonline.com Such models can provide valuable insights into the structural requirements for optimal activity and guide the design of new, more potent analogs.
Mechanistic Investigations of Molecular Interactions Involving 7 Chloro 4 Methylisoquinoline Derivatives
Investigation of Cellular Pathway Modulations at the Molecular Level (conceptual)
To translate molecular binding events into a cellular context, it is necessary to investigate how a compound like 7-chloro-4-methylisoquinoline modulates specific signaling pathways. This involves conceptualizing assays that can link target engagement to a cellular response.
Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (the compound of interest) and a receptor. creative-bioarray.com A typical approach is the competitive binding assay, which is considered a gold standard for measuring ligand affinity. creative-bioarray.com
In a hypothetical assay for this compound, a specific target receptor (e.g., a G-protein coupled receptor or a kinase) would be isolated in a membrane preparation or expressed in a cell line. creative-bioarray.com A radiolabeled ligand with known affinity for the receptor would be used. The assay would involve incubating the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound. creative-bioarray.com
By measuring the displacement of the radioligand, one can determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). From this, the inhibition constant (Ki) can be calculated, providing a standardized measure of the compound's binding affinity for the target receptor. creative-bioarray.com
Given that many quinoline (B57606) and isoquinoline (B145761) derivatives exhibit activity as enzyme inhibitors, profiling this compound against a panel of relevant enzymes would be a critical step. researchoutreach.orgorientjchem.org This is particularly relevant for kinases, a family of enzymes often implicated in disease pathways. mdpi.com
An enzyme inhibition profile could be generated using assays like the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during an enzymatic reaction, which is a direct measure of kinase activity. To profile this compound, the compound would be incubated at various concentrations with a specific kinase, its substrate, and ATP. The reduction in ADP production relative to a control would indicate the level of inhibition.
By screening the compound against a broad panel of kinases, a selectivity profile can be established. This helps to identify the primary targets of the compound and also reveals potential off-target effects, which is crucial information for drug development. The results are typically expressed as IC50 values for each enzyme, allowing for a direct comparison of potency and selectivity. mdpi.com
Studies on Intracellular Localization and Distribution (conceptual)
The efficacy of a compound is highly dependent on its ability to reach its target within the cell. Therefore, understanding the subcellular localization and distribution of this compound is essential.
Conceptually, this can be investigated using advanced microscopy techniques. If this compound possesses intrinsic fluorescent properties, its distribution within living cells could be directly visualized using fluorescence microscopy. However, if it is not naturally fluorescent, it could be chemically modified by attaching a fluorescent dye.
Cells would be treated with the fluorescently labeled compound, and co-localization studies would be performed using specific fluorescent markers for different organelles. For instance, a mitochondrial marker (like MitoTracker Red) or a nuclear stain (like DAPI) could be used simultaneously. By overlaying the images from the compound and the organelle markers, one can determine if the compound preferentially accumulates in specific compartments, such as the mitochondria or the nucleus. researchgate.netnih.gov Studies on related quinoline derivatives have shown such specific accumulation, with some localizing to mitochondria and others to the cell nucleus, indicating that this class of compounds can be designed to target specific subcellular regions. researchgate.netnih.gov This information is vital for understanding the compound's mechanism of action and for designing derivatives with improved targeting capabilities.
Analysis of Molecular Interactions in Complex Biological Milieu
The study of how this compound derivatives interact with components of a complex biological environment is crucial for understanding their potential therapeutic applications and mechanisms of action. Research in this area aims to elucidate the specific binding partners of these compounds and the nature of the forces that govern these interactions. While comprehensive data on this compound itself is limited in the broader scientific literature, studies on closely related 7-chloroquinoline (B30040) derivatives provide a framework for understanding these molecular interactions. These investigations often employ a combination of biophysical techniques and computational modeling to map out the interaction landscape.
One area of significant research has been the interaction of 7-chloroquinoline derivatives with biological macromolecules, particularly in the context of diseases like cancer. For instance, studies have explored the antiproliferative activity of novel 7-chloro-(4-thioalkylquinoline) derivatives against various human cancer cell lines. nih.govmdpi.comnih.gov These studies suggest that the cytotoxic effects are influenced by the nature of the substituents on the quinoline core, which in turn dictates the molecular interactions with cellular targets. mdpi.com
Molecular docking studies have been instrumental in predicting the binding modes of these derivatives with specific protein targets. For example, 7-chloro-4-aminoquinoline-benzimidazole hybrids have been investigated for their potential to inhibit cancer cell growth, with molecular docking studies suggesting that these compounds can bind to the active site of kinases like c-Src. mdpi.com Similarly, in silico analyses of 7-chloro-4-(phenylselanyl) quinoline derivatives have indicated a higher binding affinity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), suggesting a potential mechanism for their anti-inflammatory effects. nih.gov
The nature of these molecular interactions often involves a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. The specific residues within the binding pocket of a target protein that a 7-chloroquinoline derivative interacts with can determine the potency and selectivity of the compound. For instance, in the case of 7-chloro-4-aminoquinoline-benzimidazole hybrids binding to c-Src, hydrogen bonds with specific amino acid residues like Glu310 and Asp404 in the active site are predicted to be critical for the interaction. mdpi.com
While these findings are for 7-chloroquinoline derivatives, they provide valuable insights into the types of molecular interactions that could be expected for this compound derivatives. Future research will need to focus on conducting similar detailed biophysical and computational studies specifically on this compound and its derivatives to fully understand their behavior in a complex biological milieu.
Applications in Medicinal Chemistry Research and Chemical Biology Excluding Clinical Human Trial Data
Scaffold Optimization for Lead Discovery in Drug Discovery
The process of lead discovery in drug development often begins with a core molecular structure, or scaffold, known for its favorable biological interactions. The isoquinoline (B145761) scaffold is a prime candidate for such endeavors. mdpi.com Scaffold optimization involves the systematic modification of this core to create a diverse library of related compounds, which can then be screened to identify "lead compounds" with promising activity against a specific biological target. hilarispublisher.com
The 7-chloro-4-methylisoquinoline structure serves as an exemplary template for this process. The chlorine atom at the 7-position, being an electron-withdrawing group, can significantly alter the electron distribution of the aromatic system, potentially enhancing interactions with target proteins. youtube.comdrugdesign.org The methyl group at the 4-position provides a steric feature that can be crucial for fitting into a specific binding pocket. nih.gov
Medicinal chemists utilize various synthetic strategies to build upon this scaffold. Modern techniques like cascade cyclization and oxidative annulation allow for the efficient construction of diverse isoquinoline derivatives. nih.gov By starting with the this compound core, chemists can introduce a wide range of functional groups at other positions to explore the structure-activity relationship (SAR) and discover novel lead compounds for various diseases. patsnap.comdanaher.com
Design of Novel Heterocyclic Ligands and Probes for Molecular Targets
The this compound framework is a versatile building block for designing novel heterocyclic ligands and molecular probes. Ligands are molecules that bind to specific biological targets, such as enzymes or receptors, while molecular probes are often fluorescently labeled versions of these ligands used to visualize and study these targets within a cellular environment. nih.gov
The design of such molecules is highly dependent on their three-dimensional shape and chemical properties, which are dictated by the core scaffold and its substituents. For instance, the isoquinoline core is a key component in many protein kinase inhibitors. nih.gov The 7-chloro and 4-methyl groups of this compound would be key determinants of the binding affinity and selectivity of a potential inhibitor.
Researchers can synthesize a series of derivatives based on this core structure to create ligands with high specificity for a particular molecular target. Furthermore, the inherent fluorescent properties of some isoquinoline derivatives can be harnessed to develop molecular probes for chemical biology research, allowing for the investigation of biological processes without the need for external fluorescent tags. nih.govnih.gov
Isoquinoline Derivatives as Tools for Chemical Biology Investigations
Chemical biology utilizes small molecules as tools to perturb and study biological systems. Isoquinoline derivatives, including structures like this compound, serve as powerful instruments in this field. mdpi.com By acting as inhibitors, activators, or modulators of specific proteins, these compounds allow researchers to probe the function of those proteins in cellular pathways.
For example, a synthetic isoquinoline derivative might selectively inhibit a particular enzyme involved in cell signaling. By treating cells with this compound and observing the downstream effects, scientists can elucidate the role of that enzyme in cellular processes. The specific substitution pattern of this compound—the halogen and alkyl groups—is critical for conferring the desired potency and selectivity required for a reliable chemical probe. nih.govacs.org The development of fused polyazaheterocyclic derivatives from isoquinoline scaffolds has led to agents with a broad spectrum of antiproliferative activity, making them useful tools for cancer biology research. mdpi.com
Lead Compound Identification and Optimization Strategies
The journey of drug discovery begins with identifying a lead compound, which is a molecule that shows promising biological activity and serves as the starting point for optimization. danaher.com A compound featuring the this compound scaffold could be identified as a "hit" from a high-throughput screening campaign. This initial hit would then undergo a rigorous process of lead optimization to transform it into a viable drug candidate. patsnap.comdanaher.com
Lead optimization is an iterative cycle of designing, synthesizing, and testing new analogs to improve the compound's characteristics. danaher.com Starting with this compound, medicinal chemists would apply various strategies:
Structure-Activity Relationship (SAR) Analysis: Systematically modifying the scaffold, for example, by replacing the 4-methyl group with other alkyl groups (ethyl, propyl) or by introducing new substituents at other positions, helps to understand which parts of the molecule are essential for its activity. nih.govpatsnap.com
Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes will affect the compound's binding to its target, guiding the design of more potent molecules. hilarispublisher.compatsnap.com
Pharmacokinetic Optimization: Modifications are made to improve the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, ensuring it can reach its target in the body effectively and safely. danaher.com
This methodical process refines the initial hit into a lead compound with enhanced efficacy, selectivity, and drug-like properties. hilarispublisher.comnih.gov
Strategies for Improving Selectivity and Potency of Isoquinoline Scaffolds
Achieving high potency (strong activity at low concentrations) and selectivity (acting on the intended target without affecting others) are two of the most significant challenges in drug design. For isoquinoline-based compounds like this compound, several advanced strategies are employed.
One key approach is to exploit subtle differences in the three-dimensional structure of the target protein compared to closely related off-targets. For protein kinases, a common target for isoquinoline derivatives, selectivity can be achieved by designing ligands that specifically bind to unique conformations of the target kinase. nih.gov The 7-chloro and 4-methyl substituents are instrumental in this, as they can form specific interactions or create steric hindrance that prevents binding to unwanted targets. drugdesign.org
Structure-activity relationship (SAR) studies are fundamental to this process. By creating a series of analogs where the substituents on the isoquinoline ring are varied, researchers can systematically map how each change affects potency and selectivity. nih.govnih.gov For instance, replacing the 7-chloro group with other halogens (fluoro, bromo) or moving the 4-methyl group to a different position could reveal crucial insights for optimizing the molecule's interaction with its target. acs.org
The following table illustrates how modifications to a hypothetical isoquinoline scaffold can impact its inhibitory activity against different protein kinases, demonstrating the principles of potency and selectivity optimization.
| Compound | R1 Group (at C4) | R2 Group (at C7) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Kinase B / Kinase A) |
|---|---|---|---|---|---|
| 1 (Parent) | -H | -H | 520 | 850 | 1.6 |
| 2 | -CH3 | -H | 150 | 900 | 6.0 |
| 3 | -H | -Cl | 85 | 425 | 5.0 |
| 4 (this compound base) | -CH3 | -Cl | 25 | 750 | 30.0 |
| 5 | -Cyclopropyl | -Cl | 15 | 300 | 20.0 |
| 6 | -CH3 | -F | 40 | 600 | 15.0 |
This table is for illustrative purposes only and presents hypothetical data to demonstrate medicinal chemistry principles.
Future Directions and Emerging Research Avenues for 7 Chloro 4 Methylisoquinoline
Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Machine learning models, particularly deep neural networks, can be trained on vast datasets of existing molecules to predict the physicochemical and biological properties of novel, un-synthesized compounds. For 7-Chloro-4-methylisoquinoline, this could involve the in silico design of analogs with enhanced biological activity or specific material properties. By employing quantitative structure-activity relationship (QSAR) models, researchers can identify which structural modifications to the this compound scaffold are most likely to yield a desired outcome, thereby prioritizing synthetic efforts.
Furthermore, AI is playing a crucial role in retrosynthesis planning. Sophisticated algorithms can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that are more efficient or sustainable than traditional methods. These AI tools can analyze vast reaction databases to suggest optimal reagents, catalysts, and reaction conditions, thus streamlining the synthetic process from conception to execution.
Table 1: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Impact on this compound Research |
| Property Prediction | Using machine learning models to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, solubility, and potential biological activities. | Rapidly screen virtual libraries of this compound derivatives to identify candidates with favorable drug-like properties. |
| De Novo Design | Generative models that create novel molecular structures with desired characteristics. | Design new this compound-based compounds with potentially improved efficacy or novel mechanisms of action. |
| Retrosynthesis Planning | AI algorithms that propose synthetic routes for a target molecule. | Identify more efficient, cost-effective, and sustainable synthetic pathways to this compound. |
| Reaction Optimization | Machine learning algorithms that predict the optimal conditions for a chemical reaction. | Improve the yield and purity of this compound synthesis by identifying the best combination of catalysts, solvents, and temperatures. |
Exploration of Novel Synthetic Methodologies for Isoquinoline (B145761) Scaffolds
The development of novel synthetic methodologies is paramount to advancing the study of isoquinoline scaffolds, including this compound. Modern organic synthesis is moving towards more efficient, atom-economical, and environmentally friendly methods.
One of the most promising areas is the use of C-H activation strategies. mdpi.comnih.govresearchgate.net These methods allow for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. For the synthesis of this compound and its derivatives, C-H activation could enable the introduction of new substituents onto the isoquinoline core with high precision and efficiency, avoiding the need for pre-functionalized starting materials. mdpi.comnih.govresearchgate.net
Photocatalysis is another emerging field that offers mild and selective reaction conditions. researchgate.net By using light to drive chemical reactions, photocatalysis can enable transformations that are difficult to achieve with traditional thermal methods. The application of photocatalysis to the synthesis of the this compound skeleton could lead to more sustainable and energy-efficient processes. researchgate.net
Flow chemistry is also gaining traction as a powerful tool for chemical synthesis. ijpsdronline.com By performing reactions in a continuous-flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scalability. A continuous-flow synthesis of this compound could offer significant advantages over traditional batch processes, particularly for large-scale production. ijpsdronline.com
Development of Advanced Spectroscopic and Imaging Techniques for Compound Analysis
The precise characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. The development of advanced spectroscopic and imaging techniques will provide deeper insights into the molecular architecture and behavior of these compounds.
High-resolution mass spectrometry (MS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of novel this compound analogs. mdpi.comresearchgate.netthieme-connect.de Advanced techniques such as tandem mass spectrometry (MS/MS) can provide detailed information about the fragmentation patterns of these molecules, aiding in their identification and characterization. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, allow for the unambiguous assignment of all proton and carbon signals, which is essential for confirming the structure of complex derivatives. mdpi.com
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. mdpi.com Obtaining the crystal structure of this compound or its co-crystals with other molecules would offer valuable information about its conformation, intermolecular interactions, and packing in the solid state. mdpi.com
Furthermore, the inherent fluorescent properties of some isoquinoline derivatives open up possibilities for their use in fluorescence imaging . acs.org Future research could focus on developing derivatives of this compound that act as fluorescent probes for specific biological targets or for materials science applications.
Multi-disciplinary Approaches in Isoquinoline Research
The future of research on this compound will increasingly rely on multi-disciplinary approaches, where expertise from various scientific fields is combined to address complex challenges.
In medicinal chemistry , collaborations between synthetic chemists, computational biologists, and pharmacologists are essential for the design, synthesis, and biological evaluation of new this compound-based therapeutic agents. Such collaborations can accelerate the drug discovery process, from hit identification to lead optimization. The isoquinoline scaffold is a common feature in many biologically active compounds, and exploring the potential of this compound in this context is a promising avenue.
In materials science , the unique photophysical properties of certain isoquinoline derivatives make them attractive candidates for the development of novel organic electronic materials, sensors, and imaging agents. Research in this area would involve collaborations between organic chemists, materials scientists, and physicists to design and fabricate new functional materials based on the this compound core.
Investigation of Sustainable and Scalable Production Methods
As the potential applications of this compound expand, the development of sustainable and scalable production methods will become increasingly important. Green chemistry principles will guide the future of its synthesis, focusing on reducing waste, minimizing energy consumption, and using renewable resources.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Exploring the potential of enzymes to perform key steps in the synthesis of this compound could lead to greener and more efficient production processes. For instance, enzymes could be used for stereoselective transformations, which are often challenging to achieve with conventional methods.
The implementation of flow chemistry not only offers better process control but also aligns with the principles of green chemistry by enabling more efficient energy use and reducing solvent waste. ijpsdronline.com Developing a continuous-flow process for the synthesis of this compound would be a significant step towards its sustainable and scalable production.
Furthermore, a focus on process intensification , which aims to develop smaller, more efficient, and more sustainable chemical processes, will be crucial. This could involve the use of microwave-assisted synthesis or other technologies that can accelerate reaction rates and reduce energy consumption.
Table 2: Comparison of Production Methods for Isoquinoline Scaffolds
| Production Method | Description | Advantages for this compound Synthesis |
| Batch Synthesis | Traditional method where reactants are mixed in a vessel and the reaction proceeds over time. | Well-established and suitable for small-scale laboratory synthesis. |
| Flow Chemistry | Reactions are carried out in a continuous stream in a reactor. | Improved control over reaction parameters, enhanced safety, easier scalability, and potential for automation. |
| Biocatalysis | Use of enzymes or whole microorganisms to catalyze chemical reactions. | High selectivity, mild reaction conditions, environmentally friendly, and potential for enantioselective synthesis. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid reaction times, increased yields, and improved purity of products. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloro-4-methylisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic cross-coupling. For example, reacting 4,7-dichloroquinoline with methylamine derivatives under basic conditions (e.g., NaOH in water) yields this compound. Temperature control (e.g., 300°C for cyclization) and solvent selection (e.g., dichloromethane with Grubbs catalysts for metathesis) significantly impact purity and yield . Detailed protocols for isomer-free synthesis emphasize stepwise purification and pH adjustments to avoid byproducts .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., average mass ~192.6 Da), while - and -NMR are critical for structural elucidation. For purity validation, HPLC with UV detection (λ = 254 nm) is recommended. Differential scanning calorimetry (DSC) can assess thermal stability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize halogen scrambling during synthesis?
- Methodological Answer : Halogen scrambling often occurs under high-temperature or acidic conditions. Using aprotic solvents (e.g., DMF) and low-temperature protocols (e.g., −20°C for intermediates) reduces side reactions. Catalytic systems like Pd/Cu-mediated couplings improve regioselectivity, as demonstrated in analogs like hydroxychloroquine synthesis . Kinetic studies using in situ FTIR monitoring can identify optimal reaction windows .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles. Researchers should:
- Compare IC values across standardized assays (e.g., Mosmann’s MTT protocol for cytotoxicity ).
- Validate compound identity via orthogonal techniques (e.g., LC-MS and -NMR) before testing.
- Replicate studies using peer-reviewed protocols (e.g., antiviral activity assays in Vero E6 cells ).
- Cross-reference with structurally similar compounds (e.g., chloroquine derivatives) to identify SAR trends .
Q. How can computational modeling enhance the design of this compound-based inhibitors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., SARS-CoV-2 M). Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Validate models with experimental IC data and crystallographic structures .
Experimental Design & Data Analysis
Q. What controls are essential in SAR studies of this compound analogs?
- Methodological Answer : Include:
- Positive controls : Established drugs (e.g., chloroquine for antimalarial assays).
- Negative controls : Unsubstituted isoquinoline cores.
- Solvent controls : DMSO/vehicle-only groups to rule out solvent toxicity.
- Blinding : Randomize sample handling to reduce bias .
Q. How should researchers address the compound’s hygroscopicity in formulation studies?
- Methodological Answer : Store under inert atmosphere (N) with desiccants. Use Karl Fischer titration to quantify water content. For in vivo studies, lyophilize the compound and reconstitute in non-aqueous carriers (e.g., PEG-400) .
Mechanistic Investigations
Q. What isotopic labeling techniques track metabolic pathways of this compound?
- Methodological Answer : Synthesize -labeled analogs via Cl→-CH substitution. Use radio-TLC or accelerator mass spectrometry (AMS) to trace metabolites in hepatic microsomal assays .
Data Presentation Guidelines
- Figures : Avoid overcrowding spectra; highlight key peaks with annotations (e.g., δ 7.2 ppm for aromatic protons). Use color-coded structures for SAR figures .
- Tables : Report yield, purity, and spectral data (e.g., , HRMS error) for all derivatives. Use SI for raw datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
